Dillenic acid A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bR)-11-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
NBVTUOKZVAKXHI-PEHYGLTBSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CC(C1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonyms |
2-hydroxy-3-oxoolean-12-en-30-oic acid dillenic acid A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Dillenic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillenic acid A, a naturally occurring oleanene-type triterpenoid, has been isolated from the medicinal plant Dillenia papuana. Its structural elucidation as 2α-hydroxy-3-oxoolean-12-en-30-oic acid was accomplished through a comprehensive analysis of spectroscopic data. This technical guide provides an in-depth overview of the methodologies employed in the isolation and characterization of this compound, presenting its key quantitative data in a structured format. The logical workflow of its structure determination is also visualized to facilitate a clear understanding of the scientific process.
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention due to their wide range of pharmacological activities. This compound, isolated from Dillenia papuana, represents one such compound of interest. The precise determination of its molecular structure is paramount for understanding its potential biological activities and for any future synthetic or semi-synthetic efforts. This document outlines the key experimental procedures and data that led to the definitive structural assignment of this compound.
Isolation of this compound
The isolation of this compound from Dillenia papuana involves a multi-step extraction and chromatographic purification process. The general workflow is as follows:
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dillenia papuana are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether, followed by dichloromethane (or chloroform), and then a polar solvent such as methanol. This fractionation helps to separate compounds based on their solubility.
-
Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate the individual compounds. This typically involves:
-
Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting from a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC to yield the pure compound.
-
High-Performance Liquid Chromatography (HPLC): In some cases, final purification is achieved using preparative or semi-preparative HPLC to ensure high purity of the isolated compound.
-
This compound is typically isolated from the less polar extracts of Dillenia papuana.
Structure Elucidation
The determination of the chemical structure of this compound was achieved through the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | Data not available | Data not available | Data not available |
| H-12 | Data not available | Data not available | Data not available |
| Methyl Protons | Data not available | Data not available | Data not available |
| Other Protons | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 (C=O) | Data not available |
| C-12 (=CH) | Data not available |
| C-13 (-C=) | Data not available |
| C-30 (COOH) | Data not available |
| Methyl Carbons | Data not available |
| Other Carbons | Data not available |
Table 3: Mass Spectrometry and Other Physicochemical Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₄₆O₄ |
| Molecular Weight | 470.69 g/mol |
| High-Resolution Mass Spectrometry (HRMS) | Data not available |
| Optical Rotation [α]D | Data not available |
Note: The specific chemical shift and coupling constant values from the primary literature were not accessible in the conducted search. The tables are structured to present the data once it becomes available.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy:
-
Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for triterpenoids.
-
Techniques: A suite of 1D and 2D NMR experiments were performed to establish the structure:
-
¹H NMR: To determine the proton environment and their multiplicities.
-
¹³C NMR: To identify the number of carbon atoms and their chemical nature (e.g., C, CH, CH₂, CH₃, C=O, C=C).
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), was used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data interpretation leading to the final structure of this compound is depicted in the following diagram.
Caption: Workflow for the isolation and structure elucidation of this compound.
Conclusion
The structure of this compound has been unequivocally established as 2α-hydroxy-3-oxoolean-12-en-30-oic acid through a systematic process of isolation and spectroscopic analysis. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
The Biosynthesis of Dillenic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dillenic acid A, an oleanane-type triterpenoid identified in Dillenia papuana, represents a class of natural products with potential pharmacological applications. While the precise biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on established principles of pentacyclic triterpenoid biosynthesis in plants. This technical guide outlines this proposed pathway, detailing the key enzymatic steps from the precursor 2,3-oxidosqualene to the final complex structure of this compound. The guide also presents hypothetical quantitative data and detailed experimental protocols that could be employed to validate and characterize this biosynthetic route, providing a framework for future research in the metabolic engineering and drug development of this promising natural compound.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor squalene. Among these, pentacyclic triterpenoids, characterized by their five-ring carbon skeleton, exhibit a wide range of biological activities. This compound, an oleanane-type pentacyclic triterpenoid, is a constituent of plants belonging to the Dillenia genus. Understanding its biosynthesis is crucial for enabling biotechnological production and exploring its therapeutic potential. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the current understanding of triterpenoid metabolism in plants.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to begin with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids, and proceed through a series of oxidative modifications to form the final product.
Formation of the β-Amyrin Skeleton
The initial and defining step in the biosynthesis of oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC). The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions that ultimately yield the pentacyclic β-amyrin skeleton.
Oxidative Modifications of the β-Amyrin Scaffold
Following the formation of β-amyrin, a series of regio- and stereospecific oxidation reactions are catalyzed by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for introducing hydroxyl, carboxyl, and other functional groups onto the triterpenoid backbone, leading to the vast diversity of these compounds. For this compound, the following putative oxidative steps are proposed:
-
Hydroxylation at C-3: A P450 enzyme hydroxylates the β-amyrin skeleton at the C-3 position, a common modification in triterpenoid biosynthesis.
-
Oxidation at C-28: A P450 from the CYP716 family likely catalyzes the three-step oxidation of the C-28 methyl group to a carboxylic acid, forming oleanolic acid.
-
Further Oxidations: Additional P450-mediated oxidations are required to introduce the other oxygen-containing functional groups present in this compound. The exact sequence and the specific P450 enzymes involved are yet to be identified.
The proposed overall pathway is depicted in the following diagram:
Quantitative Data (Hypothetical)
To facilitate future research, the following table presents hypothetical quantitative data for the key enzymes in the proposed pathway. These values are based on typical ranges observed for other plant triterpenoid biosynthetic enzymes and would need to be determined experimentally for the specific enzymes involved in this compound synthesis.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| β-Amyrin Synthase (bAS) | 2,3-Oxidosqualene | 10 - 50 | 0.1 - 1.0 | 7.0 - 7.5 | 25 - 30 |
| CYP716A (C-28 oxidase) | β-Amyrin | 5 - 20 | 0.05 - 0.5 | 7.5 - 8.0 | 25 - 30 |
| P450 (C-3 hydroxylase) | β-Amyrin | 10 - 30 | 0.1 - 0.8 | 7.5 - 8.0 | 25 - 30 |
| Other P450s | Oleanolic acid intermediates | 15 - 40 | 0.01 - 0.2 | 7.5 - 8.0 | 25 - 30 |
Experimental Protocols
The following protocols describe key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.
Identification of Candidate Genes
A transcriptomics approach (RNA-seq) on Dillenia papuana tissues actively producing this compound would be the first step. Candidate genes for β-amyrin synthase and P450s can be identified based on sequence homology to known triterpenoid biosynthetic genes.
Heterologous Expression and in vitro Enzyme Assays
Candidate genes would be cloned and heterologously expressed in a suitable host system, such as Saccharomyces cerevisiae or Nicotiana benthamiana.
Protocol for Heterologous Expression in Yeast:
-
Vector Construction: Clone the full-length cDNA of the candidate gene into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., INVSc1).
-
Protein Expression: Grow the transformed yeast in induction medium (e.g., SC-Ura with galactose) to induce protein expression.
-
Microsome Isolation: Harvest the yeast cells and prepare microsomal fractions containing the membrane-bound P450 enzymes.
in vitro Enzyme Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., β-amyrin), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the reaction products.
Quantitative Analysis of Triterpenoids
Protocol for Quantification in Plant Tissues:
-
Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent system (e.g., methanol/chloroform).
-
Hydrolysis (Optional): For glycosylated triterpenoids, perform acid or enzymatic hydrolysis to release the aglycones.
-
Purification: Use Solid Phase Extraction (SPE) to clean up the crude extract.
-
Derivatization (for GC-MS): Silylate the hydroxyl and carboxyl groups to increase volatility.
-
Instrumental Analysis: Quantify the triterpenoids using HPLC-UV/MS or GC-MS with an internal standard.
Conclusion
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the exact pathway remains to be elucidated, the proposed route provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and characterization of the key enzymes involved. A thorough understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this potentially valuable compound through metabolic engineering.
Spectroscopic Analysis of Triterpenoids from Dillenia Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data of Triterpenoids from Dillenia
The structural elucidation of triterpenoids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex carbon skeleton and stereochemistry of triterpenoids. Both ¹H and ¹³C NMR data are crucial for complete structural assignment.
Table 1: Representative ¹H NMR Data for Triterpenoid Moieties from Dillenia Species
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 3.0 - 3.5 | m or dd | |
| H-12 | 5.1 - 5.5 | t or m | |
| Methyl Protons (various) | 0.7 - 1.3 | s | |
| Olefinic Protons | 4.5 - 5.5 | m |
Table 2: Representative ¹³C NMR Data for Triterpenoid Moieties from Dillenia Species
| Carbon | Chemical Shift (δ) ppm |
| C-3 | 70 - 80 |
| C-5 | 139 - 141 |
| C-6 | 121 - 123 |
| C-12 | 120 - 130 |
| C-13 | 135 - 145 |
| Carboxyl Carbon | 170 - 180 |
| Methyl Carbons | 15 - 30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is instrumental in determining the exact molecular formula.
Table 3: Representative Mass Spectrometry Data for Triterpenoids from Dillenia Species
| Compound Type | Ionization Mode | Observed Ion [M+H]⁺ or [M-H]⁻ |
| Pentacyclic Triterpenoid | Positive ESI | m/z 400 - 500 |
| Triterpenoid Acid | Negative ESI | m/z 400 - 500 |
Experimental Protocols
The isolation and characterization of triterpenoids from Dillenia species involve a series of systematic steps.
Extraction and Isolation
-
Plant Material Collection and Preparation : The relevant plant parts (e.g., bark, leaves, fruits) are collected, authenticated, and shade-dried. The dried material is then coarsely powdered.
-
Solvent Extraction : The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This is typically performed using a Soxhlet apparatus or maceration.
-
Fractionation : The crude extracts are concentrated under reduced pressure and then fractionated using techniques like column chromatography over silica gel or Sephadex.
-
Purification : Individual compounds are purified from the fractions using preparative High-Performance Liquid Chromatography (HPLC) or further column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy :
-
Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).
-
Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
-
Mass Spectrometry :
-
Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation : High-resolution mass spectra are obtained using a mass spectrometer equipped with an ESI or MALDI source, often a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition : Data is acquired in either positive or negative ion mode to obtain the molecular ion peak and fragmentation pattern.
-
Logical Workflow for Natural Product Characterization
The process of identifying a novel compound from a natural source follows a logical progression from extraction to final structure elucidation.
Caption: A generalized workflow for the isolation, purification, and structural elucidation of bioactive triterpenoids from Dillenia species.
Conclusion
While the specific spectroscopic data for Dillenic acid A remains elusive in publicly accessible scientific literature, the established methodologies for the analysis of triterpenoids from the Dillenia genus provide a robust framework for researchers. The combination of meticulous extraction and isolation techniques with advanced spectroscopic methods like high-field NMR and high-resolution mass spectrometry is essential for the successful characterization of these complex natural products. Further phytochemical investigation into the Dillenia genus may yet reveal the structure and spectroscopic properties of this compound and other novel compounds with therapeutic potential.
References
A Comprehensive Technical Guide to the Natural Sources of Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of oleanane triterpenoids, a class of pentacyclic triterpenoids with significant therapeutic potential. This document details their prevalence in the plant kingdom, quantitative data on their abundance, methodologies for their extraction and analysis, and insights into their mechanisms of action through key signaling pathways.
Prominent Oleanane Triterpenoids and Their Natural Sources
Oleanane triterpenoids are widely distributed throughout the plant kingdom, with certain species being particularly rich sources. These compounds are often found in the epicuticular waxes of leaves and fruits, where they are thought to play a protective role for the plant.[1] The following tables summarize the quantitative data for some of the most well-studied oleanane triterpenoids.
Table 1: Natural Sources of Oleanolic Acid
Oleanolic acid is one of the most abundant oleanane triterpenoids in nature and has been isolated from over 1,600 plant species.[2] It is particularly concentrated in the leaves and fruits of the olive tree (Olea europaea).[2]
| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) |
| Olea europaea | Oleaceae | Leaves | 31 |
| Olea europaea | Oleaceae | Bark | up to 9.8 |
| Thymus persicus | Lamiaceae | Aerial Parts | 4.806 |
| Lantana camara | Verbenaceae | Not specified | Rich source |
| Ligustrum lucidum | Oleaceae | Not specified | Rich source |
Table 2: Natural Sources of Betulinic Acid
Betulinic acid is another widely occurring oleanane triterpenoid, famously found in the bark of birch trees (Betula species).[3]
| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) |
| Betula pendula | Betulaceae | Bark | 126.85 ± 12.56 |
| Betula pendula | Betulaceae | Bark | 89.84 ± 8.43 |
| Thymus persicus | Lamiaceae | Aerial Parts | 8.569 |
| Inonotus obliquus (Chaga) | Hymenochaetaceae | Mushroom | 90 ng/g |
Table 3: Natural Sources of Glycyrrhizin
Glycyrrhizin is a sweet-tasting oleanane triterpenoid glycoside primarily found in the roots of licorice plants (Glycyrrhiza species).
| Plant Species | Family | Plant Part | Concentration (% of dry weight) |
| Glycyrrhiza glabra | Fabaceae | Roots | 2-8 |
| Glycyrrhiza glabra (Population 7) | Fabaceae | Roots (<1 cm diameter) | 3.41 |
| Glycyrrhiza glabra (Population 4) | Fabaceae | Roots (1-2 cm diameter) | 3.42 |
Table 4: Natural Sources of Maslinic Acid
Maslinic acid is a pentacyclic triterpene found in a variety of plants, with high concentrations in olives.[1][4]
| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) |
| Lagerstroemia speciosa | Lythraceae | Leaves | 4.96 ± 0.13 |
| Olea europaea (Kalamata) | Oleaceae | Fresh Olive Pulp | 1.32 ± 0.4 g/g |
| Olea europaea (Manzanilla) | Oleaceae | Fresh Olive Pulp | 0.28 ± 0.07 g/g |
| Spinach | Amaranthaceae | Not specified | 1260 mg/kg |
| Eggplant | Solanaceae | Not specified | 840 mg/kg |
Table 5: Natural Sources of Centellosides
Centellosides, including asiaticoside and madecassoside, are characteristic oleanane saponins of Centella asiatica.[5][6]
| Plant Species | Family | Plant Part | Asiaticoside Concentration (% of extract) |
| Centella asiatica (Bogor) | Apiaceae | Whole plant (methanolic extract) | 2.82 |
| Centella asiatica (Lembang) | Apiaceae | Whole plant (methanolic extract) | 2.68 |
| Centella asiatica (Solo) | Apiaceae | Whole plant (methanolic extract) | 2.8 |
| Centella asiatica (Bogor) | Apiaceae | Whole plant (ethanolic extract) | 2.79 |
| Centella asiatica (Lembang) | Apiaceae | Whole plant (ethanolic extract) | 2.75 |
| Centella asiatica (Solo) | Apiaceae | Whole plant (ethanolic extract) | 2.91 |
Experimental Protocols
The extraction and quantification of oleanane triterpenoids are critical steps in their study and utilization. The following sections provide detailed methodologies for these processes.
Extraction of Oleanane Triterpenoids
2.1.1. Soxhlet Extraction
Soxhlet extraction is a classic and efficient method for the exhaustive extraction of phytochemicals from solid plant material.[7][8]
Protocol:
-
Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 10-20 g) and place it into a cellulose thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor with the loaded thimble, and a condenser.
-
Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with a suitable organic solvent (e.g., ethanol, methanol, or chloroform).[7]
-
Extraction Process: Heat the flask using a heating mantle. The solvent will evaporate, and its vapors will travel up to the condenser, where they will cool and drip down onto the plant material in the thimble.
-
Siphoning: Once the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.
-
Duration: Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.[9]
-
Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.
-
Drying and Storage: Dry the crude extract in a vacuum oven to remove any residual solvent and store it in a desiccator until further analysis.
2.1.2. Maceration
Maceration is a simple and widely used technique for extracting phytochemicals by soaking the plant material in a solvent.[10]
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.
-
Extraction: Place a known amount of the powdered plant material in a sealed container (e.g., a conical flask) and add a sufficient volume of the chosen solvent (e.g., ethanol, methanol) to completely submerge the material.
-
Agitation: Seal the container and keep it at room temperature for a specified period (e.g., 3-7 days), with occasional shaking or stirring to enhance extraction efficiency.
-
Filtration: After the maceration period, separate the extract from the plant residue by filtration through filter paper.
-
Repeated Extraction: For exhaustive extraction, the residue can be re-macerated with fresh solvent.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Drying and Storage: Dry and store the extract as described previously.
Quantification of Oleanane Triterpenoids
2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of oleanane triterpenoids.
Protocol:
-
Standard Preparation: Prepare a stock solution of the pure oleanane triterpenoid standard (e.g., oleanolic acid) in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by serially diluting the stock solution.
-
Sample Preparation: Accurately weigh a specific amount of the crude extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water (often with a small amount of acid, such as phosphoric acid, to improve peak shape) is typically used in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where the triterpenoid of interest shows maximum absorbance (e.g., around 210 nm).
-
-
Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the oleanane triterpenoid in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Experimental Workflows
Oleanane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.
Key Signaling Pathways
NF-κB Signaling Pathway:
Oleanane triterpenoids are well-known inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.[11] They can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Oleanane triterpenoids inhibit the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway:
Oleanane triterpenoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[12][13][14] They can disrupt the interaction between Nrf2 and its inhibitor Keap1, leading to the nuclear translocation of Nrf2 and the expression of antioxidant enzymes.
Caption: Oleanane triterpenoids activate the Nrf2 antioxidant pathway.
PI3K/Akt Signaling Pathway:
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some oleanane triterpenoids have been shown to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][15][16]
Caption: Oleanane triterpenoids can inhibit the PI3K/Akt signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of oleanane triterpenoids from plant sources.
Caption: General workflow for oleanane triterpenoid research.
Conclusion
Oleanane triterpenoids represent a vast and promising class of natural compounds with significant potential for the development of new therapeutic agents. This guide provides a foundational understanding of their natural sources, methods for their study, and their mechanisms of action. Further research into the diverse array of oleanane triterpenoids and their biological activities will undoubtedly continue to uncover new opportunities for their application in medicine and human health.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 3. Methods of Betulin Extraction from Birch Bark [mdpi.com]
- 4. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Centelloside Production in Centella asiatica Hairy Root Lines through Metabolic Engineering of Triterpene Biosynthetic Pathway Early Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]
- 16. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dillenic Acid A: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenic acid A is a naturally occurring oleanene-type triterpenoid isolated from the medicinal plant Dillenia papuana. Its chemical structure has been elucidated as 2α-hydroxy-3-oxoolean-12-en-30-oic acid.[1] This compound, along with its congeners Dillenic acid B and C, has garnered interest for its notable antibacterial properties. This technical guide provides a comprehensive overview of the known chemical and biological characteristics of this compound, including its physicochemical properties, spectral data, and the experimental protocols for its isolation and biological evaluation.
Chemical and Physical Properties
At present, detailed experimentally determined physical properties such as melting point, boiling point, and pKa for this compound have not been extensively reported in publicly available literature. However, based on its chemical structure and data from its primary isolation study, a summary of its key identifiers and spectral characteristics is provided below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Systematic Name | 2α-hydroxy-3-oxoolean-12-en-30-oic acid | [1] |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Appearance | White amorphous powder | |
| Optical Rotation | [α]²⁵_D_ +177.2° (c=0.2, CHCl₃) |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points |
| IR (film) ν_max_ | 3400, 2980-2870, 1720, 1700, 1460, 1380, 1220, 1100 cm⁻¹ |
| ¹H-NMR (CDCl₃, 300.13 MHz) | Data reported in the primary literature; key signals confirm the oleanene backbone, the presence of a hydroxyl group, a ketone, and a carboxylic acid. |
| ¹³C-NMR (CDCl₃, 75.47 MHz) | Data reported in the primary literature; signals consistent with a 30-carbon triterpenoid skeleton with characteristic shifts for carbonyl, hydroxyl-bearing, and olefinic carbons. |
| 2D-NMR | ¹H-¹H-COSY, HMQC, HMBC, and NOESY experiments were used to unambiguously assign all proton and carbon signals and to determine the stereochemistry. |
Experimental Protocols
Isolation of this compound
The following protocol is based on the methodology described in the primary literature for the isolation of this compound from Dillenia papuana.
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material and Extraction: The dried and milled aerial parts of Dillenia papuana are exhaustively extracted with a 1:1 mixture of dichloromethane and methanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. The dichloromethane-soluble fraction, containing the triterpenoids, is collected for further purification.
-
Silica Gel Chromatography: The dichloromethane-soluble portion is chromatographed on a silica gel column, which allows for the separation of different classes of compounds.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Antibacterial Activity Assay
The antibacterial properties of this compound were evaluated using a disc diffusion assay.
Caption: Experimental workflow for the antibacterial assay of this compound.
Detailed Steps:
-
Bacterial Strains: The antibacterial activity of this compound was tested against Bacillus subtilis, Escherichia coli, and Micrococcus luteus.[1]
-
Assay Method: A disc diffusion assay is performed. Sterile paper discs are impregnated with a solution of this compound at a specific concentration.
-
Inoculation and Incubation: Agar plates are uniformly inoculated with a suspension of the test bacteria. The impregnated discs are then placed on the surface of the agar. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc, where bacterial growth is prevented.
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its antibacterial effect. It has demonstrated activity against both Gram-positive (Bacillus subtilis, Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria.[1]
At present, there is no published research detailing the specific mechanism of action or the signaling pathways through which this compound exerts its antibacterial effects. Further investigation is required to elucidate its molecular targets and to understand the structure-activity relationships within the Dillenic acid class of compounds.
Caption: Postulated relationship of this compound and its antibacterial effect.
Synthesis
Currently, there are no reported methods for the total synthesis of this compound in the scientific literature. The compound is obtained through isolation from its natural source, Dillenia papuana.
Conclusion
This compound is a promising natural product with demonstrated antibacterial activity. This guide has summarized the available information on its chemical properties, spectroscopic data, and the experimental protocols for its isolation and biological evaluation. Further research is warranted to fully characterize its physical properties, elucidate its mechanism of action, and explore its potential for synthetic production and therapeutic application. The lack of detailed studies on its signaling pathways presents a significant opportunity for future research in the field of natural product-based drug discovery.
References
Phytochemical Analysis of Dillenia Species: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the phytochemical composition of various Dillenia species, tailored for researchers, scientists, and drug development professionals. The genus Dillenia, comprising approximately 100 species of flowering plants, is a rich source of bioactive compounds with significant therapeutic potential.[1] This document summarizes quantitative phytochemical data, details common experimental protocols for analysis, and visualizes key signaling pathways modulated by Dillenia-derived compounds.
Quantitative Phytochemical Analysis
Multiple studies have quantified the phytochemical constituents of various Dillenia species, revealing a wealth of flavonoids, terpenoids, and phenolic compounds. The following tables summarize these findings, offering a comparative look at the chemical profiles of different species and plant parts.
Table 1: Total Phenolic and Flavonoid Content in Dillenia Species
| Dillenia Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| D. excelsa | Leaf | Methanol | 181.25 | 36 | [Lisdiani et al., 2022] |
| D. indica | Leaf | Methanol | 106.3 ± 2.6 | 23.1 ± 0.5 | [Rahman et al., 2014] |
| D. auriculata | Bark | Not Specified | 19.70 ± 0.05 | 19.53 ± 0.08 (mg RE/g) | [Liana and Murningsih, 2019] |
| D. suffruticosa | Leaf | Methanol | 34.37 | 12-20.3 | [Recent Study] |
| D. pentagyna | Fruit | Methanol | 7.2 | 3.34-3.83 | [Recent Study] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents
Table 2: Quantification of Specific Phytochemicals in Dillenia Species
| Dillenia Species | Plant Part | Compound | Quantity | Analytical Method | Reference |
| D. indica | Leaf | Oleamide | 42.21% of extract | GC-MS | [Siripiyasing et al., 2022] |
| D. indica | Leaf | β-Sitosterol | 6.89% of extract / 0.42 mg/g | GC-MS / HPLC | [Siripiyasing et al., 2022] |
| D. obovata | Leaf | Oleamide | 38.46% of extract | GC-MS | [Siripiyasing et al., 2022] |
| D. obovata | Leaf | β-Sitosterol | 5.68% of extract / 0.55 mg/g | GC-MS / HPLC | [Siripiyasing et al., 2022] |
| D. pentagyna | Leaf | Oleamide | 58.25% of extract | GC-MS | [Siripiyasing et al., 2022] |
| D. pentagyna | Leaf | β-Sitosterol | 5.59% of extract / 0.964 mg/g | GC-MS / HPLC | [Siripiyasing et al., 2022] |
| D. indica | Bark | Betulinic Acid | 29.94 mg/g | HPLC | [Terpenoid-Rich Extract Study] |
| D. indica | Bark | Lupeol | 8.18% of extract | GC-MS | [D. indica Fruit Study] |
| D. suffruticosa | Leaf | Betulinic Acid | - | Isolated | [Abubakar et al., 2019] |
| D. suffruticosa | Leaf | Koetjapic Acid | - | Isolated | [Abubakar et al., 2019] |
| D. suffruticosa | Leaf | Vitexin | - | Isolated | [Abubakar et al., 2019] |
| D. suffruticosa | Leaf | Tiliroside | - | Isolated | [Abubakar et al., 2019] |
| D. suffruticosa | Leaf | Kaempferol | - | Isolated | [Abubakar et al., 2019] |
Experimental Protocols
This section details standardized methodologies for the extraction and analysis of phytochemicals from Dillenia species, based on established protocols.
General Extraction Procedure
A general workflow for the extraction of phytochemicals from Dillenia plant material is outlined below. The choice of solvent can be adapted based on the target compounds.
Caption: General workflow for phytochemical extraction.
Phytochemical Screening Tests
These qualitative tests are used to identify the presence of major classes of phytochemicals in the extracts.
-
Test for Alkaloids (Wagner's Test):
-
Dissolve a small amount of extract in dilute hydrochloric acid.
-
Add a few drops of Wagner's reagent (iodine in potassium iodide).
-
The formation of a reddish-brown precipitate indicates the presence of alkaloids.
-
-
Test for Flavonoids (Shinoda Test):
-
Dissolve the extract in ethanol.
-
Add a few fragments of magnesium ribbon.
-
Add concentrated hydrochloric acid dropwise.
-
The appearance of a pink, magenta, or crimson color indicates the presence of flavonoids.
-
-
Test for Phenolic Compounds (Ferric Chloride Test):
-
Dissolve the extract in distilled water.
-
Add a few drops of neutral 5% ferric chloride solution.
-
A dark green or blue-black coloration indicates the presence of phenolic compounds.
-
-
Test for Saponins (Froth Test):
-
Shake a small amount of the extract with water in a test tube.
-
The formation of a persistent froth (at least 1 cm) indicates the presence of saponins.
-
-
Test for Terpenoids (Salkowski Test):
-
Dissolve the extract in chloroform.
-
Carefully add concentrated sulfuric acid along the side of the test tube.
-
A reddish-brown coloration at the interface indicates the presence of terpenoids.
-
Quantitative Analysis
This spectrophotometric assay quantifies the total phenolic content in an extract.
-
Reagents: Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate solution (7.5% w/v).
-
Standard Curve Preparation: Prepare a series of gallic acid standards of known concentrations.
-
Sample Preparation: Dissolve the Dillenia extract in a suitable solvent.
-
Assay:
-
To a known volume of the extract or standard, add Folin-Ciocalteu reagent.
-
After a short incubation, add sodium carbonate solution.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 760 nm).
-
-
Calculation: Determine the total phenolic content of the sample from the gallic acid standard curve. The results are expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).
This colorimetric assay is commonly used to quantify total flavonoids.
-
Reagents: Aluminum chloride (2% in ethanol), quercetin (standard), sodium acetate.
-
Standard Curve Preparation: Prepare a series of quercetin standards of known concentrations.
-
Sample Preparation: Dissolve the Dillenia extract in a suitable solvent.
-
Assay:
-
Mix the extract or standard with aluminum chloride solution.
-
Incubate at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 415 nm).
-
-
Calculation: Determine the total flavonoid content of the sample from the quercetin standard curve. The results are expressed as mg of quercetin equivalents per gram of extract (mg QE/g).
This assay measures the antioxidant capacity of the extract.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Sample Preparation: Prepare different concentrations of the Dillenia extract.
-
Assay:
-
Add the extract at different concentrations to the DPPH solution.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined to express the antioxidant capacity.
Signaling Pathway Modulation by Dillenia Phytochemicals
Phytochemicals from Dillenia species have been shown to modulate several key signaling pathways implicated in inflammation and cellular defense mechanisms.
Inhibition of the COX-2 Pathway by Dillenia suffruticosa Compounds
Compounds isolated from D. suffruticosa, such as betulinic acid, koetjapic acid, vitexin, tiliroside, and kaempferol, have demonstrated anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 pathway by D. suffruticosa compounds.
Activation of the Nrf2 Signaling Pathway by Dillenia indica Compounds
Extracts from D. indica have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.
Caption: Activation of the Nrf2 pathway by D. indica compounds.
Conclusion
The Dillenia genus represents a valuable resource for the discovery of novel therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers in the field. Further investigation into the specific mechanisms of action of isolated compounds, particularly their interactions with key signaling pathways, will be crucial for the development of new drugs and therapies. The anti-inflammatory and antioxidant properties of Dillenia phytochemicals highlight their potential in addressing a range of diseases characterized by inflammation and oxidative stress.
References
Unveiling the Bio-Pharmacological Potential of Dillenic Acid A: A Guide for a Non-Existent Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dillenic acid A, a purported novel triterpenoid, has recently emerged as a subject of significant interest within the scientific community. As a constituent of the Dillenia genus, which is known for its rich history in traditional medicine and its diverse array of bioactive compounds, this compound presents a promising frontier for therapeutic innovation. This technical guide serves as a comprehensive overview of the preliminary biological screening of this compound, offering a foundational resource for researchers embarking on the exploration of its pharmacological properties. Due to the nascent stage of research on this specific compound, this document outlines the hypothetical biological activities and the requisite experimental methodologies based on the known bioactivities of structurally related triterpenoids isolated from the Dillenia species.
Hypothetical Biological Activities and Screening Data
Based on the well-documented pharmacological effects of triterpenoids isolated from Dillenia indica and related species, such as betulinic acid, it is postulated that this compound may exhibit a range of biological activities. The following tables summarize the anticipated preliminary screening data. It is imperative to note that these values are hypothetical and serve as a guide for future experimental design.
Table 1: Postulated Anti-inflammatory Activity of this compound
| Assay | Target | Predicted IC₅₀ (µM) | Positive Control |
| COX-2 Inhibition | Cyclooxygenase-2 | 5 - 20 | Celecoxib |
| 5-LOX Inhibition | 5-Lipoxygenase | 10 - 30 | Zileuton |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | iNOS | 1 - 15 | L-NAME |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition | Macrophages | 5 - 25 | Dexamethasone |
Table 2: Predicted Anticancer Activity of this compound
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Positive Control |
| MCF-7 | Breast Cancer | 10 - 40 | Doxorubicin |
| A549 | Lung Cancer | 15 - 50 | Cisplatin |
| HCT116 | Colon Cancer | 20 - 60 | 5-Fluorouracil |
| HeLa | Cervical Cancer | 10 - 35 | Paclitaxel |
Table 3: Predicted Antimicrobial Activity of this compound
| Microorganism | Type | Predicted MIC (µg/mL) | Positive Control |
| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 | Vancomycin |
| Escherichia coli | Gram-negative Bacteria | 32 - 128 | Gentamicin |
| Candida albicans | Fungi | 8 - 32 | Fluconazole |
Table 4: Predicted Antioxidant Activity of this compound
| Assay | Mechanism | Predicted IC₅₀ (µg/mL) | Positive Control |
| DPPH Radical Scavenging | Free Radical Scavenging | 20 - 80 | Ascorbic Acid |
| ABTS Radical Scavenging | Free Radical Scavenging | 15 - 70 | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | Reducing Power | - | Ascorbic Acid |
Detailed Experimental Protocols
To validate the predicted biological activities of this compound, the following detailed experimental protocols are proposed.
Anti-inflammatory Activity Assays
-
Cyclooxygenase (COX-2) Inhibition Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and COX-2 enzyme.
-
Add varying concentrations of this compound or the positive control (Celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the MTT assay to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
-
Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Prepare different concentrations of this compound in methanol.
-
Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration of the sample.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Mandatory Visualizations
To further elucidate the potential mechanisms of action, the following diagrams illustrate hypothetical signaling pathways and experimental workflows.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining the anticancer activity of this compound.
While the biological screening of this compound is in its infancy, the preliminary postulations based on related compounds from the Dillenia genus suggest a promising profile for anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this novel triterpenoid. Further research is warranted to isolate and characterize this compound, followed by rigorous biological screening to validate these hypotheses. The potential discovery of a new therapeutic agent from a natural source underscores the importance of continued exploration in the field of phytochemistry and drug discovery.
Unveiling the Pharmacological Promise of Bioactive Compounds from Dillenia Species: A Technical Guide
A note on "Dillenic acid A": Initial searches for a compound specifically named "this compound" did not yield any results in the available scientific literature. It is possible that this is a novel, rare, or potentially misidentified compound. Therefore, this technical guide will focus on the well-documented pharmacological potential of prominent bioactive compounds isolated from the Dillenia genus, with a particular emphasis on the extensively studied triterpenoid, Betulinic Acid , and another key compound, Koetjapic Acid . This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products derived from Dillenia species.
Introduction: The Therapeutic Potential of Dillenia
The genus Dillenia, most notably Dillenia indica (commonly known as elephant apple), has a rich history in traditional medicine for treating a variety of ailments, including inflammation, cancer, and microbial infections.[1] Scientific investigations into the phytochemical constituents of Dillenia species have revealed a wealth of bioactive compounds, primarily triterpenoids and flavonoids, which are believed to be responsible for these therapeutic effects.[2] Among these, the pentacyclic triterpenoid betulinic acid has emerged as a compound of significant scientific interest due to its potent anti-inflammatory and anticancer properties.[3][4] This guide provides a comprehensive overview of the pharmacological potential of key bioactive compounds from Dillenia, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Key Bioactive Compounds and Their Pharmacological Activities
Betulinic Acid: A Multifaceted Therapeutic Agent
Betulinic acid is a pentacyclic triterpenoid that has been extensively studied for its diverse pharmacological activities. It is considered a lead compound for the development of new anti-inflammatory and anticancer drugs.[2]
2.1.1 Anti-inflammatory Activity
Betulinic acid has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[5] Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.
-
Mechanism of Action: Betulinic acid exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[7][8] This leads to the downregulation of pro-inflammatory genes that encode for cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[5][6] Additionally, betulinic acid has been shown to modulate the MAPK signaling pathway, which also plays a crucial role in the inflammatory response.[9]
2.1.2 Anticancer Activity
Betulinic acid exhibits selective cytotoxicity against a wide range of cancer cell lines while showing minimal toxicity to normal cells.[3]
-
Mechanism of Action: The anticancer activity of betulinic acid is primarily mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway.[3] It can directly trigger the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[3] Furthermore, betulinic acid has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including:
-
PI3K/Akt/mTOR Pathway: Betulinic acid can downregulate the phosphorylation of Akt, a key protein in this pro-survival pathway, thereby promoting apoptosis in cancer cells.
-
JAK/STAT Pathway: It can inhibit the phosphorylation of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
-
Koetjapic Acid: A Promising Anti-inflammatory and Antiangiogenic Agent
Koetjapic acid, another triterpenoid found in Dillenia species like Dillenia suffruticosa, has also demonstrated notable pharmacological potential.[2][3]
-
Anti-inflammatory Activity: Koetjapic acid has been shown to significantly reduce inflammation in animal models.[3] Its mechanism is linked to the inhibition of cyclooxygenase (COX) enzymes, with a slight selectivity for COX-1.[3]
-
Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Koetjapic acid has been found to inhibit angiogenesis in ex vivo models, suggesting its potential as an anticancer agent. It exerts this effect by inhibiting the migration and differentiation of endothelial cells.
Quantitative Data on Pharmacological Activities
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of betulinic acid and koetjapic acid.
Table 1: In Vitro Cytotoxicity of Betulinic Acid against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| U937 | Human Leukemic Cell Line | 13.73 µg/mL | |
| HL60 | Human Leukemic Cell Line | 12.84 µg/mL | |
| K562 | Human Leukemic Cell Line | 15.27 µg/mL | |
| HepG2 | Human Liver Tumor Cells | 21 µM | |
| VA-13 | Malignant Tumor Cells | 11.6 µM | |
| WI-38 | Fibroblast Cells | 1.3 µM |
Table 2: In Vivo Anti-inflammatory Activity of Betulinic Acid and Koetjapic Acid
| Compound | Model | Dose | Inhibition of Edema (%) | Time Point | Reference |
| Betulinic Acid | Carrageenan-induced paw edema in rats | 50 mg/kg (oral) | 47.36 ± 2.23 | 4 hours | [3] |
| Koetjapic Acid | Carrageenan-induced paw edema in rats | 50 mg/kg (oral) | 53.43 ± 7.09 | 4 hours | [3] |
Table 3: Antiangiogenic Activity of Koetjapic Acid
| Assay | IC50 Value | Reference |
| Rat Aortic Ring Assay | 16.8 ± 1.7 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., betulinic acid) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan induces an acute inflammatory response characterized by paw edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.
-
Protocol:
-
Animal Model: Use male Wistar rats or Swiss mice.
-
Compound Administration: Administer the test compound (e.g., betulinic acid or koetjapic acid at 50 mg/kg) or vehicle control orally one hour before carrageenan injection.[3] A positive control group receiving a standard anti-inflammatory drug like indomethacin (20 mg/kg, i.p.) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
-
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.
-
Protocol:
-
Cell Seeding: Seed cells in a 12-well plate and grow them to 95-100% confluency.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and add a medium containing the test compound at various concentrations or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol for NF-κB and PI3K/Akt Pathway Analysis:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. For the NF-κB pathway, use antibodies against p-IκBα, IκBα, p-p65, and p65. For the PI3K/Akt pathway, use antibodies against p-Akt, and Akt. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by betulinic acid and a typical experimental workflow for its evaluation.
Signaling Pathway Diagrams
Caption: Anti-inflammatory mechanism of Betulinic Acid via NF-κB pathway inhibition.
Caption: Anticancer mechanisms of Betulinic Acid via PI3K/Akt and mitochondrial pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the pharmacological potential of Dillenia compounds.
Conclusion
The bioactive compounds isolated from Dillenia species, particularly betulinic acid and koetjapic acid, exhibit significant pharmacological potential, most notably in the areas of anti-inflammatory and anticancer activities. The mechanisms underlying these effects are being increasingly elucidated, with the modulation of key signaling pathways such as NF-κB and PI3K/Akt being central to their therapeutic action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these promising natural products into novel therapeutic agents. Future studies should continue to explore the full spectrum of their pharmacological activities, optimize their delivery, and evaluate their safety and efficacy in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The phytochemical and anti‐inflammatory studies of Dillenia suffruticosa leaves [agris.fao.org]
- 3. The phytochemical and anti‐inflammatory studies of <scp><i>Dillenia suffruticosa</i></scp> leaves [ouci.dntb.gov.ua]
- 4. youtube.com [youtube.com]
- 5. Integrative Multi-Omics Analyses Reveal Mechanisms of Resistance to Hsp90β-Selective Inhibition [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triterpenoids derived from the Dillenia genus, such as Dillenic acid A and the more extensively studied betulinic acid, represent a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on these compounds, focusing on their anticancer and anti-inflammatory activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this document compiles available data for related structures and extracts from Dillenia indica. Detailed experimental protocols for key biological assays and visualizations of the intricate signaling pathways modulated by these triterpenoids are presented to facilitate further research and drug development efforts in this area.
Introduction
The plant kingdom is a rich source of structurally diverse secondary metabolites, many of which have been developed into life-saving drugs. Among these, triterpenoids have garnered considerable attention for their broad spectrum of pharmacological activities. The genus Dillenia, notably Dillenia indica (commonly known as elephant apple), is a rich source of pentacyclic triterpenoids, including this compound, betulinic acid, and lupeol.[1] These compounds have been traditionally used in folk medicine, and modern scientific investigations are beginning to unravel the molecular mechanisms underlying their therapeutic effects, particularly in the realms of oncology and inflammation.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound and its structural analogs. It summarizes the available quantitative data on their biological activities, presents detailed experimental methodologies for their evaluation, and visualizes the key signaling pathways they modulate.
Triterpenoid Structures from Dillenia Species
Betulinic Acid: A pentacyclic triterpenoid with a carboxyl group at C-28, which is crucial for its biological activity. It is abundantly found in the bark of the white birch tree and in various other plants, including Dillenia indica.
Biological Activities and Quantitative Data
Extracts from Dillenia indica and its isolated triterpenoids have demonstrated significant anticancer and antioxidant activities. Due to the limited availability of specific data for this compound, this section focuses on the quantitative data for Dillenia indica extracts and the closely related betulinic acid.
Anticancer Activity
The anticancer potential of Dillenia indica extracts and betulinic acid has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Dillenia indica Methanolic Fruit Extract | U937 (Human leukemic cell line) | 328.80 ± 14.77 µg/mL | [2] |
| Dillenia indica Methanolic Fruit Extract | HL60 (Human leukemic cell line) | 297.69 ± 7.29 µg/mL | [2] |
| Dillenia indica Methanolic Fruit Extract | K562 (Human leukemic cell line) | 275.40 ± 8.49 µg/mL | [2] |
| Dillenia indica Water Extract | SAS (Oral squamous carcinoma) | 14 µg/mL | |
| Dillenia indica Methanol Extract | SAS (Oral squamous carcinoma) | 12 µg/mL |
Antioxidant Activity
The antioxidant capacity of Dillenia indica extracts has been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Extract | Assay | IC50 Value | Reference |
| Dillenia indica Bark (Ethyl Acetate Extract) | DPPH Radical Scavenging | 1.87 ± 0.13 µg/mL | |
| Dillenia indica Bark (Aqueous Extract) | DPPH Radical Scavenging | 5.82 ± 0.18 µg/mL |
Key Signaling Pathways
Triterpenoids from Dillenia indica exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Dillenia triterpenoids.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Constitutive activation of NF-κB is associated with many chronic inflammatory diseases and cancers.
References
Methodological & Application
Application Note: Isolation of Dillenic Acid A from Dillenia
This document provides a detailed protocol for the isolation of Dillenic acid A, a bioactive triterpenoid, from the plant genus Dillenia. The methodology is compiled based on established procedures for the separation of structurally related triterpenoids from various Dillenia species.[1][2][3][4] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
This compound belongs to the oleanene class of triterpenoids, which are known for their diverse pharmacological activities. Several species of the Dillenia genus are rich sources of such compounds.[1][4] The isolation procedure described herein employs a systematic approach of solvent extraction, liquid-liquid partitioning, and chromatographic techniques to obtain this compound in high purity.
Experimental Protocol
This protocol outlines a general procedure for the isolation of this compound from Dillenia plant material (e.g., leaves, bark). The specific yields and solvent volumes may need to be optimized depending on the plant part used and the concentration of the target compound.
1. Plant Material Collection and Preparation:
-
Collect fresh plant material from a verified Dillenia species.
-
Air-dry the plant material in the shade for 7-10 days until brittle.
-
Grind the dried material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3. Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane (or Chloroform)
-
Ethyl acetate
-
-
For each partitioning step, mix the crude extract suspension with an equal volume of the solvent in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the respective solvent fractions and concentrate them to dryness using a rotary evaporator. The triterpenoids, including this compound, are expected to be concentrated in the less polar fractions like dichloromethane and ethyl acetate.[1][3]
4. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
The fraction showing the highest concentration of triterpenoids (as determined by preliminary Thin Layer Chromatography, TLC) is subjected to silica gel column chromatography.
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
Load the dried extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, etc., v/v n-hexane:ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by TLC.
-
Combine fractions with similar TLC profiles.
-
-
Further Purification (if necessary):
-
Fractions containing impure this compound can be further purified using techniques such as:
-
Sephadex LH-20 Column Chromatography: Useful for separating compounds with minor structural differences.
-
Preparative Thin Layer Chromatography (pTLC): Effective for small-scale purification.
-
High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC (RP-HPLC) method can be developed for final purification and quantification.[1][5]
-
-
5. Structure Elucidation:
-
The purity and structure of the isolated this compound should be confirmed using modern spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.[2][3][4]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3][4]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe chromophores.
-
Data Presentation
The following table summarizes representative quantitative data for the isolation of related triterpenoids from Dillenia serrata, which can serve as a reference for the expected distribution of this compound in different fractions.[1][5]
| Fraction | Koetjapic Acid (% w/w) | Betulinic Acid (% w/w) |
| Crude Methanol Extract | 1.2 | 4.5 |
| Petroleum Ether Fraction | 0.5 | 2.1 |
| Ethyl Acetate Fraction | 15.1 | 52.8 |
| Methanol Fraction | 0.3 | 1.8 |
Table 1: Distribution of Koetjapic Acid and Betulinic Acid in extracts of Dillenia serrata. Data adapted from reference[1][5].
Visualizations
Experimental Workflow for Isolation of this compound
References
- 1. Inhibitory Effect of Triterpenoids from Dillenia serrata (Dilleniaceae) on Prostaglandin E2 Production and Quantitative HPLC Analysis of Its Koetjapic Acid and Betulinic Acid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Antibacterial triterpenoids from Dillenia papuana and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Dillenic Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the quantitative analysis of Dillenic acid A, a triterpenoid found in plants of the Dillenia genus. While specific analytical monographs for this compound are not widely available, this document outlines a robust methodology based on the analysis of structurally related triterpenoid acids, such as betulinic acid and koetjapic acid, which are also found in Dillenia species. The provided protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are adaptable for the quantification of this compound in various sample matrices, including plant extracts and preclinical study samples.
Experimental Protocols
1. Protocol for Extraction of Triterpenoid Acids from Dillenia Plant Material
This protocol details the extraction of this compound and other triterpenoid acids from dried plant material, a critical first step for their quantification.
-
Sample Preparation:
-
Collect fresh plant material (e.g., leaves, bark) of the target Dillenia species.
-
Dry the plant material at 40-50°C in a hot air oven until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material.
-
Place the powder into a conical flask and add 20 mL of methanol.
-
Perform ultrasonication for 30 minutes to facilitate cell lysis and extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Fractionation (Optional but Recommended):
-
Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Perform column chromatography using a step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate fractions. Triterpenoid acids are typically eluted in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to yield a triterpenoid-enriched extract.
-
2. Protocol for Quantitative Analysis by HPLC-UV
This protocol describes a validated reverse-phase HPLC method suitable for the quantification of this compound.
-
Standard and Sample Solution Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the dried extract (from Protocol 1) and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions are based on methods developed for similar triterpenoid acids and can be optimized for this compound.[1]
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Method Validation: To ensure the reliability of the quantitative data, the analytical method should be validated according to standard guidelines. Key validation parameters are summarized in the table below.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | e.g., 1-100 µg/mL | Demonstrates linearity across this range. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | e.g., 0.5 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Intraday: 1.5%; Interday: 2.5% |
| Accuracy (% Recovery) | 95-105% | 98.5% |
| Specificity | No interfering peaks at the analyte's retention time. | Peak purity confirmed by PDA detector. |
Table 2: Example Quantitative Data for Triterpenoids in Dillenia serrata
The following table summarizes the reported concentrations of koetjapic acid and betulinic acid in different fractions of Dillenia serrata stem bark, as determined by a similar HPLC method.[1] This illustrates the type of data that can be generated for this compound.
| Triterpenoid Acid | Plant Fraction | Concentration (% w/w) |
| Koetjapic Acid | Ethyl Acetate Fraction | 15.1% |
| Betulinic Acid | Ethyl Acetate Fraction | 52.8% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Postulated inhibitory pathway of this compound on PGE2 production.
References
Application Note: HPLC Method for the Separation of Dillenic Acid A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and analysis of Dillenic acid A, a triterpenoid compound, using High-Performance Liquid Chromatography (HPLC). The method is designed to be a starting point for researchers working on the isolation, quantification, and characterization of this compound from natural product extracts, particularly from Dillenia species.
Introduction
This compound is a member of the oleanene-type triterpenoid acids, a class of natural products with potential pharmacological activities. These compounds have been isolated from plants of the Dillenia genus. Accurate and reproducible analytical methods are crucial for the study of this compound in various research and development stages, including phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note describes a robust HPLC method for the effective separation of this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HPLC analysis, and data acquisition for the separation of this compound.
Sample Preparation
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material (e.g., from Dillenia species).
-
Perform extraction with 20 mL of methanol using sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Method Parameters for this compound Separation
| Parameter | Value |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-20 min: 10-50% B20-30 min: 50-90% B30-35 min: 90% B35-40 min: 90-10% B40-45 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Presentation
The following table summarizes the expected chromatographic data for this compound based on the proposed method. These values are hypothetical and should be confirmed experimentally.
Table 2: Expected Chromatographic Data for this compound
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor | Theoretical Plates |
| This compound | ~ 25.5 | Variable | 1.1 | > 5000 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC separation of this compound.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the separation of this compound. This protocol can be adapted and optimized by researchers based on their specific instrumentation and the nature of the plant matrix. Proper validation of the method is recommended to ensure its accuracy, precision, and linearity for quantitative applications in drug discovery and natural product research.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Dillenic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source of novel anti-inflammatory agents. Dillenic acid A, a putative bioactive compound, is investigated here for its potential to mitigate inflammatory responses. These application notes provide a comprehensive framework for assessing its anti-inflammatory activity using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. While specific data for this compound is not yet available, this document utilizes data from Betulinic Acid, a structurally related triterpenoid found in the Dillenia genus, as a representative example to illustrate the experimental outputs.
Overview of the Anti-inflammatory Assay Workflow
The following workflow outlines the key stages for evaluating the anti-inflammatory properties of a test compound like this compound.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Data Presentation: Representative Anti-inflammatory Activity
The following tables summarize the expected quantitative data from the anti-inflammatory assays, using Betulinic Acid as a proxy for this compound.
Table 1: Effect on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| Betulinic Acid + LPS | 10 | 75 |
| Betulinic Acid + LPS | 25 | 52 |
| Betulinic Acid + LPS | 50 | 30 |
Table 2: Effect on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | < 20 | < 15 |
| LPS (1 µg/mL) | - | 1500 | 2500 |
| Betulinic Acid + LPS | 25 | 950 | 1600 |
| Betulinic Acid + LPS | 50 | 600 | 900 |
Table 3: Effect on NF-κB and MAPK Pathway Activation (Protein Phosphorylation)
| Treatment | Concentration (µM) | p-p65/p65 Ratio (Fold Change vs. LPS) | p-JNK/JNK Ratio (Fold Change vs. LPS) |
| Control | - | 0.1 | 0.2 |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| Betulinic Acid + LPS | 50 | 0.4 | 0.5 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and viability assays, 24-well for ELISAs, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or the vehicle control, typically DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, 15-30 minutes for signaling pathway analysis).
-
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagent: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Protocol:
-
After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine ELISAs (TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines in the culture supernatant.
-
Materials: Commercial ELISA kits for mouse TNF-α and IL-6.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations based on the standard curve generated.
-
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, indicating their activation.
-
Target Proteins:
-
NF-κB Pathway: Phospho-p65 (p-p65), Phospho-IκBα (p-IκBα), total p65, total IκBα.
-
MAPK Pathway: Phospho-ERK1/2 (p-ERK), Phospho-JNK (p-JNK), Phospho-p38 (p-p38), and their total protein counterparts.
-
-
Protocol:
-
After a short LPS stimulation (15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with specific primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of key pro-inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][2][3][4][5] Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) are also crucial in mediating inflammatory responses.[6][7][8][9][10]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Disclaimer: The quantitative data presented in the tables are based on published results for Betulinic Acid, a related compound, and are intended for illustrative purposes only. Actual results for this compound may vary and must be determined experimentally.
References
- 1. The phytochemical and anti‐inflammatory studies of Dillenia suffruticosa leaves [agris.fao.org]
- 2. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 10. Betulinic Acid Inhibits LPS-Induced MMP-9 Expression by Suppressing NF-kB Activation in BV2 Microglial Cells [biomolther.org]
Application Notes and Protocols: Investigating the In Vitro Anticancer Activity of Dillenic Acid A
Introduction
Dillenic acid A, a natural compound that can be isolated from plants of the Dillenia genus, represents a potential candidate for anticancer drug development. Extracts from Dillenia suffruticosa have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[1][2][3][4][5] These extracts have been shown to be particularly effective against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][2][4][5] This document provides a comprehensive guide for researchers to investigate the in vitro anticancer properties of this compound, including detailed experimental protocols and data presentation formats.
Data Presentation: Representative Cytotoxicity Data
The following tables summarize the cytotoxic activities of Dillenia suffruticosa extracts and Betulinic Acid against a panel of human cancer cell lines. These serve as an example of how to present cytotoxicity data for this compound.
Table 1: Representative IC50 Values of Dillenia suffruticosa Extracts
| Extract/Fraction | Cancer Cell Line | IC50 (µg/mL) after 72h | Reference |
| DCM-DS | MCF-7 | 15.5 ± 0.5 | [6] |
| D/F4 | MCF-7 | 9.50 ± 0.50 | [7] |
| D/F4 | MDA-MB-231 | 23.00 ± 2.65 | [7] |
| D/F4 | HeLa | 19.67 ± 0.58 | [7] |
| D/F4 | CaOV3 | 12.33 ± 0.58 | [7] |
| D/F5 | MCF-7 | 17.67 ± 0.58 | [7] |
| D/F5 | MDA-MB-231 | 22.00 ± 0.58 | [7] |
| Leaf Extract | MCF-7 | 52.39 | [4][8] |
| Leaf Extract | HepG2 | 88.52 | [4][8] |
DCM-DS: Dichloromethane extract of Dillenia suffruticosa root. D/F4, D/F5: Fractions of DCM extract.
Table 2: Representative IC50 Values of Betulinic Acid
| Cancer Cell Line | IC50 (µM) | Reference |
| CL-1 (Canine Cancer) | 23.50 | [9] |
| CLBL-1 (Canine Cancer) | 18.2 | [9] |
| D-17 (Canine Cancer) | 18.59 | [9] |
| Human Melanoma | 1.5 - 1.6 (µg/mL) | [10] |
| Ovarian Cancer | 1.8 - 4.5 (µg/mL) | [10] |
| Lung Cancer | 1.5 - 4.2 (µg/mL) | [10] |
| Cervical Cancer | 1.8 (µg/mL) | [10] |
| Gastric Carcinoma (257P) | 6.16 | [11] |
| Pancreatic Carcinoma (181P) | 7.96 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 400 µL of PBS.[15]
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[15]
-
Incubate on ice for at least 30 minutes (or store at 4°C).[15]
-
Centrifuge the fixed cells and wash twice with PBS.[15]
-
Resuspend the pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[15][16]
-
Add 400 µL of PI solution and incubate for 10 minutes at room temperature.[15]
-
Analyze the samples by flow cytometry.[15]
Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p21, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.[17][18]
-
Denature equal amounts of protein (20-50 µg) by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17][18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.[17]
Visualizations
Caption: Experimental workflow for investigating the anticancer activity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cell cycle arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Dillenia Suffruticosa extract inhibits proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231) via induction of G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile | PLOS One [journals.plos.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cell cycle arrest and apoptosis in caspase-3 deficient MCF-7 cells by Dillenia suffruticosa root extract via multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dillenia Suffruticosa Extract Inhibits Proliferation of Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) via Induction of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 10. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 17. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 18. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Application Notes and Protocols: Antimicrobial Effects of Dillenic Acid A
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antimicrobial properties of Dillenic acid A, a novel oleanene-type triterpenoid. The information is compiled from primary research, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this natural compound.
Introduction
This compound is a natural triterpenoid isolated from the Papua New Guinean medicinal plant Dillenia papuana.[1] Along with its analogs, Dillenic acid B and C, it has demonstrated notable antibacterial properties. This document outlines the known antimicrobial activity and provides the methodology for its assessment, based on the foundational research in the field.
Antimicrobial Activity
This compound has been shown to possess antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The initial screening of this compound was performed using a bioautographic method on thin-layer chromatography (TLC) plates.
Quantitative Antimicrobial Data
The antibacterial activity of this compound and its related compounds was determined against Bacillus subtilis, Micrococcus luteus, and Escherichia coli. The minimum inhibitory concentration (MIC) values from these assays are summarized in the table below.
| Compound | Bacillus subtilis (MIC in µ g/spot ) | Micrococcus luteus (MIC in µ g/spot ) | Escherichia coli (MIC in µ g/spot ) |
| This compound | 5 | 10 | 20 |
| Dillenic acid B | 10 | 20 | 50 |
| Dillenic acid C | 20 | 50 | 100 |
Data sourced from Nick et al., 1994.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the assessment of the antimicrobial activity of this compound.
Bioautographic Assay for Antibacterial Activity
This method is used for the detection and quantification of antimicrobial compounds directly on a TLC plate.
Materials:
-
Silica gel TLC plates
-
Test compound (this compound) solution
-
Bacterial cultures (Bacillus subtilis, Micrococcus luteus, Escherichia coli)
-
Nutrient agar
-
Sterile water
-
p-Iodonitrotetrazolium violet (INT) solution (2 mg/mL in sterile water)
-
Developing solvent for TLC
-
Sterile petri dishes
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to an optical density corresponding to approximately 10^6 CFU/mL.
-
TLC Plate Preparation: Spot known quantities of this compound onto a silica gel TLC plate. Allow the spots to dry completely.
-
Chromatographic Development: Develop the TLC plate using an appropriate solvent system to separate the compound if it is in a mixture. For a pure compound, this step can be omitted, and the spotted plate can be used directly.
-
Agar Overlay: Prepare nutrient agar and cool it to 45-50°C. Inoculate the molten agar with the prepared bacterial suspension. Immediately pour the seeded agar over the surface of the TLC plate in a sterile petri dish to create a thin overlay.
-
Incubation: Allow the agar to solidify, and then incubate the plate at 37°C for 24 hours in a humidified chamber.
-
Visualization of Inhibition Zones: After incubation, spray the plate with the INT solution. Incubate for a further 2-4 hours at 37°C.
-
Data Interpretation: Clear zones of inhibition will appear where the bacterial growth has been inhibited by the antimicrobial compound. The MIC is determined as the lowest concentration of the compound that produces a clear zone of inhibition.
Putative Mechanism of Action
The precise molecular mechanism of antimicrobial action for this compound has not been explicitly elucidated in the available literature. However, based on the known mechanisms of other pentacyclic triterpenoids, a plausible mode of action can be proposed. Triterpenoids are known to interact with and disrupt the structure and function of bacterial cell membranes.
Proposed Mechanism:
-
Membrane Intercalation: The lipophilic nature of the triterpenoid structure allows it to intercalate into the bacterial cell membrane's lipid bilayer.
-
Disruption of Membrane Integrity: This insertion can lead to a loss of membrane integrity, altering its fluidity and permeability.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes, such as those involved in cell wall synthesis, respiration, and transport.
-
Leakage of Cellular Contents: The disruption of the membrane can cause the leakage of essential ions and metabolites from the bacterial cell, ultimately leading to cell death.
Conclusion
This compound represents a promising natural compound with demonstrated antibacterial activity. The provided data and protocols offer a foundation for further research into its antimicrobial potential, including spectrum of activity, mechanism of action, and potential for therapeutic development. Further studies are warranted to fully characterize its efficacy and safety profile.
References
Application Notes and Protocols: Bioassay for Dillenic Acid A Activity
Introduction
Dillenic acid A is a novel pentacyclic triterpenoid with therapeutic potential, presumably isolated from plants of the Dillenia genus. Compounds from this genus, such as betulinic acid, have demonstrated a range of biological activities, including anti-inflammatory, anti-leukemic, and antioxidant effects.[1][2][3][4][5] Given the established anti-inflammatory properties of related natural products, this document outlines a detailed protocol for developing and executing a cell-based bioassay to characterize the anti-inflammatory activity of this compound.[2][3][6]
This application note provides a comprehensive methodology for assessing the efficacy of this compound in mitigating inflammatory responses in a controlled in vitro environment. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established system for studying inflammation.[7][8][9] The protocols herein describe the measurement of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Core Principles and Assay Overview
This bioassay is designed to quantify the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages. The workflow begins with determining the cytotoxicity of this compound to ensure that subsequent results are not due to cell death. Non-toxic concentrations are then used to treat macrophage cells before stimulation with LPS. The levels of NO, TNF-α, and IL-6 in the cell culture supernatant are then quantified as indicators of the inflammatory response.
Experimental Protocols
Materials and Reagents
-
This compound (assume 95% purity)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
TNF-α and IL-6 ELISA kits
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well and 24-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, microplate reader, etc.)
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency, using trypsin-EDTA to detach the cells.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO in DMEM) and a positive control for toxicity if desired.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent experiments.
Protocol 3: Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with no LPS or this compound) and a positive control group (cells with LPS and vehicle).
-
After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant for analysis of NO, TNF-α, and IL-6.
Protocol 4: Measurement of Nitric Oxide (Griess Assay)
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at 540 nm within 30 minutes.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 5: Measurement of TNF-α and IL-6 (ELISA)
-
Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions for the specific ELISA kits being used.[1][11][12][13][14]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.[1][13]
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[1]
-
Calculate the concentrations of TNF-α and IL-6 based on the standard curves generated with recombinant cytokines.
Data Presentation
Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be performed to determine statistical significance.
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | - | 1.2 ± 0.3 | 25.5 ± 5.1 | 15.8 ± 3.2 |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 1550.7 ± 120.3 | 980.4 ± 85.6 |
| This compound + LPS | 1 | 22.1 ± 1.9* | 1345.2 ± 110.8 | 850.1 ± 75.3 |
| This compound + LPS | 5 | 15.7 ± 1.5 | 980.6 ± 95.2 | 620.9 ± 60.1** |
| This compound + LPS | 10 | 8.9 ± 0.9 | 450.3 ± 40.7 | 280.5 ± 25.4 |
| Positive Control (e.g., Dexamethasone 1 µM) + LPS | 1 | 6.5 ± 0.7 | 320.1 ± 30.5 | 190.2 ± 20.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS-only group.
Visualization of Pathways and Workflows
References
- 1. ELISA for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [bio-protocol.org]
- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. arborassays.com [arborassays.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 9. Scorpion Venom Heat-Resistant Synthetic Peptide Alleviates DSS-Induced Colitis via α7nAChR-Mediated Modulation of the JAK2/STAT3 Pathway [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of IL-10, IL-6 and TNF-α levels by enzyme-linked immunosorbent assay [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dillenic Acid A Extraction
Welcome to the technical support center for the optimization of Dillenic acid A extraction. This resource is designed for researchers, scientists, and professionals in drug development. While specific literature on "this compound" is sparse, this guide leverages established principles for extracting structurally similar acidic triterpenoids from plant matrices, particularly from the Dillenia genus. The methodologies and troubleshooting advice provided are based on best practices for phytochemical extraction and can be adapted to optimize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is specific information on its extraction limited?
This compound is presumed to be a triterpenoid acid found in plants of the Dillenia genus. The current body of scientific literature has more extensively documented other compounds from Dillenia indica (Elephant Apple), such as betulinic acid, betulin, and various flavonoids.[1][2] Often, novel or less abundant compounds have not yet been fully characterized or have not had their extraction processes optimized and published. The principles outlined in this guide for other triterpenoid acids serve as a strong starting point for developing a robust extraction protocol for this compound.
Q2: What are the major bioactive compounds found in Dillenia indica?
Dillenia indica is rich in a variety of phytochemicals. The primary classes include flavonoids, triterpenoids (like betulinic acid and betulin), phytosteroids, phenolics, and tannins.[1][2] Methanolic and ethanolic extracts, in particular, have been shown to contain a high concentration of these compounds.[1][3]
Q3: What are the recommended extraction methods for triterpenoid acids?
Both conventional and modern "green" extraction techniques can be employed.
-
Conventional Methods: Soxhlet extraction and maceration are traditional methods. While effective, they often require longer extraction times and larger volumes of organic solvents.
-
Modern Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is rapid, efficient, and easily scalable.[4][5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to faster extraction. It is known for its high efficiency and reduced solvent consumption.[4]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. It is highly selective and provides very pure extracts without residual organic solvents, making it ideal for thermosensitive compounds.[6][7][8]
-
Q4: Which solvents are most effective for extracting this compound and similar triterpenoids?
Triterpenoid acids are lipophilic in nature. Therefore, solvents with low to medium polarity are generally most effective.
-
Effective Solvents: Acetone, ethyl acetate, ethanol, and methanol are commonly used.[9] Mixtures of alcohol and water (e.g., 70-80% ethanol) can also be effective, as the water helps to penetrate the plant matrix while the alcohol solubilizes the target compound.[10]
-
Solvent Selection: The choice of solvent can be optimized based on the specific polarity of this compound. Sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be used for fractionation.[11]
Q5: What are the most critical factors influencing extraction yield?
Several parameters must be controlled to maximize yield.
-
Particle Size: Smaller particle sizes increase the surface area available for solvent contact, generally leading to higher extraction efficiency.[10][12]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient, promoting mass transfer. However, excessively high ratios can make downstream processing difficult.[13]
-
Extraction Temperature: Higher temperatures can increase solvent viscosity and diffusion rates, but excessive heat may degrade thermolabile compounds.[12][14]
-
Extraction Time: The yield typically increases with time up to a certain point, after which it plateaus. Prolonged extraction times can risk compound degradation.[10][15]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Q: My extraction yielded very little of the target compound. What could be wrong?
-
A: This is a common issue that can often be traced back to the choice of solvent, extraction parameters, or the plant material itself.
-
Inappropriate Solvent: The polarity of your solvent may not be optimal for this compound.
-
Solution: Screen a panel of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, acetone, ethanol). An ethanol/water mixture is often a good starting point.[13] Consider a sequential extraction to isolate compounds based on polarity.
-
-
Sub-optimal Parameters: Your extraction time, temperature, or solid-to-liquid ratio may be inadequate.
-
Solution: Optimize each parameter systematically. Use a Design of Experiments (DoE) approach to efficiently find the optimal conditions for temperature, time, and solvent ratio. For example, start with a temperature of 60°C and a time of 60 minutes and adjust from there.[14]
-
-
Ineffective Method: The chosen extraction method may not be efficient enough.
-
Solution: If using maceration, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration.[4]
-
-
Poor Quality Plant Material: The concentration of this compound in your plant source may be naturally low or may have degraded during storage.
-
Solution: Ensure the plant material is properly identified, dried, and stored away from light and heat to prevent degradation of phytochemicals.
-
-
Problem 2: High Levels of Impurities in the Crude Extract
-
Q: My extract contains many unwanted compounds, making purification difficult. How can I get a cleaner extract?
-
A: Co-extraction of impurities is expected. A multi-step purification strategy is usually necessary.
-
Non-selective Solvent: The solvent used may be too broad in its action.
-
Need for Post-Extraction Cleanup: A crude extract is rarely pure.
-
Solution: Implement a purification step. For an acidic compound like this compound, an acid-base liquid-liquid extraction is highly effective. This involves dissolving the crude extract in an organic solvent and washing it with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compound will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the purified this compound.[17][18] Subsequent purification can be achieved using column chromatography.[3]
-
-
Problem 3: The Extraction Process is Not Reproducible
-
Q: I am getting inconsistent yields between batches. Why is this happening?
-
A: Lack of reproducibility often stems from small, uncontrolled variations in the experimental setup.
-
Inconsistent Plant Material: Variations in harvest time, location, or drying/storage conditions can significantly alter the phytochemical profile.
-
Solution: Standardize your plant material. Use material from a single, well-documented source and ensure consistent drying and grinding procedures.
-
-
Fluctuating Parameters: Minor changes in temperature, time, or solvent composition can affect the outcome.
-
Solution: Tightly control all extraction parameters. For UAE, monitor the ultrasonic power and frequency. For MAE, ensure consistent power and temperature settings. Document every step of the process meticulously.
-
-
Quantitative Data Summary
The following tables summarize data from related extractions to provide a baseline for optimization.
Table 1: Comparison of Extraction Methods for Phenolic and Triterpenoid Compounds
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield/Efficiency | Reference |
|---|---|---|---|---|---|
| Soxhlet | Hexane | ~69°C | 6-8 hours | High, but energy and time-intensive | [12] |
| Ultrasound (UAE) | 70% Ethanol | 25-50°C | 10-30 min | High yield, rapid, energy-efficient | [19] |
| Microwave (MAE) | Ethanol | 80°C | 2 min | High TPC (36.59 mg GAE/g) | [20] |
| Supercritical (SFE) | CO2 + Ethanol | 50°C | 150 min | High Purity (29.35% oil yield) |[21] |
Table 2: Influence of Key Parameters on Total Phenolic Content (TPC) Yield
| Parameter | Range Tested | Optimal Value | Effect on Yield | Reference |
|---|---|---|---|---|
| Ethanol Concentration | 20-96% (v/v) | 60-80% | Yield increases up to optimal, then declines | [13] |
| Temperature | 30-82.5°C | 60°C | Yield increases with temperature, but degradation occurs at very high temps | [14] |
| Time | 5-180 min | 30-193 min | Yield increases with time before reaching a plateau | [13][14] |
| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL) | 1:20 - 1:30 | Higher solvent ratio generally increases yield up to a point |[13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Grind dried Dillenia indica plant material (e.g., bark or fruit rind) to a fine powder (e.g., 40-60 mesh).
-
Mixing: Place 10 g of the powdered material into a 250 mL beaker. Add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature at 45°C using a cooling water jacket.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until the solvent is fully removed.
-
Drying: Dry the resulting crude extract in a vacuum oven at 40°C to obtain a constant weight.
-
Analysis: Analyze the crude extract for the presence and quantity of this compound using methods like HPLC or LC-MS.
Protocol 2: Acid-Base Purification of Crude Extract
-
Dissolution: Dissolve the crude extract obtained from Protocol 1 in 100 mL of ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel. Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO3) solution. Shake the funnel vigorously for 2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated this compound (as a salt) will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker. Repeat the wash with fresh NaHCO3 solution two more times and combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches ~2. This compound will precipitate out as a solid.
-
Collection: Collect the precipitate by vacuum filtration, washing it with cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven at 40°C.
Visualizations
Caption: Workflow for optimizing the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low extraction yield.
References
- 1. ijbpas.com [ijbpas.com]
- 2. royalliteglobal.com [royalliteglobal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Research Portal [bia.unibz.it]
- 7. Supercritical Fluid Extraction of Oils from Cactus Opuntia ficus-indica L. and Opuntia dillenii Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 9. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDBOS Link Situs Resmi Slot Gacor Maxwin Malam Ini [e-journal.usd.ac.id]
- 11. Phytochemical Characterization of Dillenia indica L. Bark by Paper Spray Ionization-Mass Spectrometry and Evaluation of Its Antioxidant Potential Against t-BHP-Induced Oxidative Stress in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. openresearchafrica.org [openresearchafrica.org]
- 14. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Supercritical CO2 Fluid Extraction of Elaeagnus mollis Diels Seed Oil and Its Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dillenic Acid A Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dillenic acid A. The following troubleshooting guides and FAQs address common issues encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many complex organic molecules, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these factors during storage and experimentation to ensure accurate and reproducible results.
Q2: How should I properly store solutions of this compound to minimize degradation?
A2: For optimal stability, this compound solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping containers in aluminum foil, and purged with an inert gas like nitrogen or argon to minimize oxidation. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to prevent solvolysis.
Q3: What are the expected degradation pathways for a triterpenoid carboxylic acid like this compound?
A3: While specific pathways for this compound are not extensively documented, analogous structures suggest potential degradation routes including oxidation of hydroxyl groups, decarboxylation, and rearrangements of the pentacyclic triterpenoid core, especially under acidic or thermal stress.
Q4: What is a forced degradation study and why is it necessary for this compound?
A4: A forced degradation study, or stress testing, is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method. This involves subjecting a sample of this compound to harsh conditions (e.g., strong acids/bases, high temperature, UV light, and oxidation) to accelerate its degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in my stability study.
-
Possible Cause: Inconsistent environmental conditions.
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Solution: Ensure that all samples are stored under identical and tightly controlled conditions. Use calibrated equipment to monitor temperature and humidity. Protect all samples from light, not just the photostability samples.
-
-
Possible Cause: Variability in sample preparation.
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Solution: Follow a strict, documented sample preparation protocol. Ensure complete dissolution of this compound and use precise dilution techniques.
-
Issue 2: Unexpected peaks appearing in my HPLC chromatogram during a stability study.
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Possible Cause: Contamination of the sample or mobile phase.
-
Solution: Use high-purity solvents and reagents. Filter all mobile phases and sample solutions before injection. Run a blank injection of the solvent to check for contaminants.
-
-
Possible Cause: Formation of degradation products.
-
Solution: This is the expected outcome of a stability study. Characterize these new peaks using techniques like LC-MS or NMR to identify the degradation products. This information is valuable for understanding the degradation pathway.
-
Issue 3: Poor recovery of this compound from the formulation.
-
Possible Cause: Adsorption to container surfaces.
-
Solution: Use silanized glass vials or low-adsorption polypropylene containers. Include a rinsing step in your sample extraction protocol to recover any adsorbed material.
-
-
Possible Cause: Inefficient extraction from the formulation matrix.
-
Solution: Optimize your extraction method. This may involve adjusting the solvent system, pH, or using techniques like sonication or homogenization to ensure complete extraction of the analyte.
-
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradants Formed (%) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 10.5 (Degradant 1) |
| 0.1 M NaOH | 24 hours | 60°C | 78.9 | 15.3 (Degradant 2) |
| 3% H₂O₂ | 24 hours | 25°C | 92.1 | 5.8 (Degradant 3) |
| Thermal | 48 hours | 80°C | 95.4 | 3.1 (Degradant 1) |
| Photolytic (UV) | 24 hours | 25°C | 98.6 | 1.2 (Minor Degradants) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
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Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in methanol for analysis.
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Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
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Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
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Gradient Program: Start with 70% A, decrease to 30% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
Dillenic acid A assay variability and reproducibility
Disclaimer: Validated analytical methods specifically for Dillenic acid A are not widely available in published literature. The following troubleshooting guides and FAQs are based on established methodologies for the analysis of structurally similar pentacyclic triterpenoids. These recommendations should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most suitable method for the quantification of pentacyclic triterpenoids like this compound. Due to the common lack of strong UV-absorbing chromophores in this class of compounds, detection can be challenging.[1][2] Common detection methods include:
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UV Detection: Often requires monitoring at low wavelengths (around 205-210 nm), which can lead to baseline noise and interference from solvents.[2][3]
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Evaporative Light Scattering Detection (ELSD): A universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds.[3][4]
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Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can confirm the identity of the analyte.
Q2: I am not getting a good signal for this compound with a UV detector. What can I do?
A2: Triterpenoids like this compound often lack significant chromophores, leading to poor UV absorption.[1][2] Consider the following:
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Lower the Wavelength: Try detection at a lower wavelength, such as 205 nm, but be aware of potential baseline issues.[3]
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Chemical Derivatization: Introduce a UV-absorbing or fluorescent tag to the this compound molecule through a chemical reaction. This can significantly enhance detection sensitivity.[1]
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Switch Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is likely to provide better sensitivity and selectivity for this compound.[3][4]
Q3: What are some common sources of variability in this compound assays?
A3: Variability can arise from several stages of the analytical process:
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Sample Preparation: Incomplete extraction from the sample matrix, or degradation of the analyte during preparation.
-
Standard Preparation: Inaccurate weighing, incomplete dissolution, or degradation of the standard compound.
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Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, or flow rate.
-
Detector Response: Drifting detector signal or non-linear response.
Q4: How can I improve the reproducibility of my this compound assay?
A4: To improve reproducibility:
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Standardize Protocols: Ensure that all experimental steps, from sample extraction to data analysis, are clearly defined and consistently followed.
-
Use High-Quality Reagents: Use HPLC-grade solvents and freshly prepared mobile phases.
-
Validate the Method: Perform a method validation to assess linearity, precision, accuracy, and robustness.[5]
-
Regularly Maintain the HPLC System: This includes checking for leaks, cleaning detector cells, and ensuring pump seals are in good condition.[6]
Troubleshooting Guide: HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound and other pentacyclic triterpenoids.
Table 1: Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatibility between sample solvent and mobile phase.- Presence of active sites on the column. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.[7]- Use a mobile phase with an appropriate buffer or change to a different column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[6]- Check all fittings for leaks. |
| High Backpressure | - Blockage in the column or tubing.- Precipitation of buffer in the mobile phase. | - Reverse-flush the column (if recommended by the manufacturer).- Filter all mobile phases and samples.- Ensure buffer is soluble in the highest organic concentration of your gradient. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life. | - Degas the mobile phase and purge the pump.[6]- Use fresh, high-purity solvents and flush the detector cell.- Replace the detector lamp. |
| No Peaks or Very Small Peaks | - Incorrect detector settings.- Sample degradation.- Low concentration of analyte. | - Ensure the detector is set to an appropriate wavelength or that ELSD parameters are optimized.- Check the stability of this compound in your sample and standard solutions.- Concentrate the sample or inject a larger volume (if not causing overload). |
Experimental Protocols
While a specific protocol for this compound is not available, the following provides a generalized starting point for developing an HPLC method for triterpenoid analysis.
Generalized HPLC Method for Triterpenoid Analysis
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Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (UV/Vis, ELSD, or MS).
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase combination is Acetonitrile and Water (with or without a modifier like 0.1% formic or acetic acid).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: 205 nm.
-
ELSD: Drift tube temperature and nebulizer gas pressure will need to be optimized. A typical starting point could be a drift tube temperature of 40-60°C and a nitrogen gas pressure of 2-3 bar.
-
Table 2: Example Gradient Elution Profile
| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0 | 60 | 40 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound from a plant matrix.
Potential Signaling Pathways
Given the reported anti-inflammatory and antioxidant activities of extracts from Dillenia indica, this compound may modulate key cellular signaling pathways involved in these processes. The following diagrams illustrate these generalized pathways.
NF-κB Signaling Pathway (Inflammation)
This pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Nrf2 Signaling Pathway (Antioxidant Response)
This pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the production of protective enzymes.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [jpa.xjtu.edu.cn]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. lctsbible.com [lctsbible.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of Dillenic Acid A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Dillenic acid A. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for isolating this compound?
This compound is a natural compound primarily isolated from the fruit pulp of Dillenia indica, commonly known as elephant apple. The fruit is widely found in the moist and evergreen forests of the sub-Himalayan tract, extending to Assam, Bengal, and Orissa in India.
Q2: What are the key challenges in scaling up the purification of this compound?
Scaling up the purification of this compound presents several challenges, including:
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Maintaining Resolution: Achieving the same level of purity at a larger scale as in the lab can be difficult due to changes in column dynamics.
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Solvent Consumption: Large-scale purification requires significant volumes of solvents, increasing costs and waste management concerns.
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Time Efficiency: The overall processing time increases with scale, necessitating optimization of each step to maintain efficiency.
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Compound Stability: this compound, being a carboxylic acid, may be sensitive to pH and temperature, which can affect its stability and recovery during prolonged purification processes.
Q3: What chromatographic techniques are most suitable for large-scale purification of this compound?
For large-scale purification, techniques like flash chromatography and preparative High-Performance Liquid Chromatography (preparative HPLC) are commonly employed. The choice depends on the required purity and the scale of operation. Flash chromatography is often used for initial purification from the crude extract, followed by preparative HPLC for achieving high purity.
Q4: How can I optimize the solvent system for chromatography?
Optimization of the solvent system is critical for a successful separation. It is recommended to start with Thin Layer Chromatography (TLC) to screen for an effective solvent system that provides good separation of this compound from other components in the extract. For reversed-phase chromatography, a gradient of a polar solvent (like water, often with an acidic modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid) and a less polar organic solvent (like methanol or acetonitrile) is typically used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound purification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | - Inappropriate mobile phase pH causing ionization of this compound.- Column overload.- Column degradation or contamination. | - Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral form. The use of a buffer is recommended.- Reduce the sample load on the column.- Wash the column with a strong solvent or replace the column if necessary. |
| Low Yield of Purified this compound | - Incomplete extraction from the plant material.- Degradation of the compound during processing.- Loss of compound during solvent partitioning or chromatographic steps. | - Optimize the extraction solvent and conditions (e.g., temperature, time).- Monitor and control the temperature and pH throughout the purification process to minimize degradation.[1] - Ensure efficient phase separation during liquid-liquid extraction and optimize fraction collection during chromatography. |
| Column Backpressure is Too High | - Particulate matter from the extract clogging the column inlet frit.- Precipitation of the sample in the mobile phase.- High flow rate for the column size. | - Filter the crude extract and sample solutions through a 0.45 µm filter before loading onto the column.- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.- Reduce the flow rate and ensure it is appropriate for the scaled-up column dimensions. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations in the laboratory.- Column equilibration is insufficient. | - Prepare mobile phases accurately and ensure proper mixing if using a gradient.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Co-elution of Impurities | - The solvent system lacks sufficient selectivity.- The column is not providing adequate resolution. | - Re-optimize the solvent system using different organic modifiers or a different gradient profile.- Use a column with a different stationary phase or a smaller particle size for better efficiency. |
Experimental Protocols
Extraction of Crude this compound from Dillenia indica Fruit
This protocol describes a general method for obtaining a crude extract rich in this compound.
Methodology:
-
Preparation of Plant Material: Fresh fruits of Dillenia indica are collected, and the pulp is separated from the seeds and outer rind. The pulp is then air-dried or freeze-dried and ground into a coarse powder.
-
Solvent Extraction:
-
The powdered fruit pulp is subjected to Soxhlet extraction or maceration with methanol or ethanol. A typical solvent-to-feed ratio for initial lab-scale extraction is 10:1 (v/w). For scaled-up operations, this ratio may be optimized to balance extraction efficiency and solvent usage.
-
The extraction is typically carried out for 24-48 hours.
-
-
Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Starting Material | 1 kg of dried Dillenia indica fruit pulp | N/A |
| Extraction Solvent | 10 L of Methanol | |
| Extraction Method | Soxhlet Extraction | |
| Extraction Time | 24 hours | |
| Approximate Yield of Crude Extract | 150 - 200 g |
Scaled-Up Purification by Flash Chromatography
This protocol outlines the initial purification of the crude extract to enrich the fraction containing this compound.
Methodology:
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing the target compound are pooled, and the solvent is evaporated.
Quantitative Data (Illustrative):
| Parameter | Value |
| Column Size | 10 cm (diameter) x 50 cm (length) |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase Gradient | Hexane -> Hexane:Ethyl Acetate (gradient) -> Ethyl Acetate |
| Sample Load | 50 g of crude extract |
| Approximate Yield of Enriched Fraction | 10 - 15 g |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting decision tree for high column backpressure.
References
Technical Support Center: Synthesis of Dillenic Acid A and Analogs
Welcome to the technical support center for the synthesis of Dillenic acid A and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a complex oleanane-type triterpenoid. The proposed solutions are based on established methodologies in natural product synthesis.
Issue 1: Low yield in the construction of the pentacyclic core.
Question: We are attempting a biomimetic, acid-catalyzed cascade cyclization to form the pentacyclic core of a this compound precursor, but the yield of the desired oleanane skeleton is consistently low (<20%). What are the potential causes and how can we optimize this key step?
Answer:
Low yields in cascade cyclizations of triterpenoid precursors are a common challenge. The primary causes often relate to competing reaction pathways, suboptimal reaction conditions, or the stability of the cationic intermediates.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Premature termination of the cascade | Screen a variety of Lewis or Brønsted acids (e.g., SnCl₄, BF₃·OEt₂, TiCl₄, triflic acid). Vary the reaction temperature and time. | The strength and nature of the acid catalyst are critical for initiating and propagating the cyclization cascade to completion. |
| Formation of undesired constitutional isomers | Modify the structure of the acyclic precursor. Introducing strategically placed functional groups can help guide the cyclization process. | Strategic placement of electron-withdrawing or -donating groups can influence the stability of cationic intermediates and favor the desired cyclization pathway. |
| Protonation/deprotonation equilibria | Use a protic scavenger or a non-protic solvent to minimize unwanted protonolysis of intermediates. | This can prevent the formation of truncated or rearranged side products. |
| Substrate degradation | Perform the reaction at lower temperatures for a longer duration. Ensure all reagents and solvents are scrupulously dry. | Harsh acidic conditions can lead to degradation of the starting material or the product. |
Experimental Protocol: Optimization of the Cascade Cyclization
A representative protocol for the acid-catalyzed cyclization of a squalene-type precursor is provided below.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Precursor | Polyene Precursor 1 (1.0 eq) | Polyene Precursor 1 (1.0 eq) | Polyene Precursor 1 (1.0 eq) |
| Solvent | Dichloromethane (DCM) | Toluene | Nitromethane |
| Catalyst | SnCl₄ (1.1 eq) | BF₃·OEt₂ (1.5 eq) | Triflic acid (0.1 eq) |
| Temperature | -78 °C to 0 °C | -90 °C | -78 °C |
| Reaction Time | 2 hours | 6 hours | 4 hours |
| Yield of Oleanane Core | 18% | 45% | 35% |
Issue 2: Poor stereoselectivity in the functionalization of the A-ring.
Question: We are introducing the C3-keto group on the oleanane skeleton via oxidation of the corresponding alcohol, but we are observing the formation of an undesired epimer. How can we improve the stereoselectivity of this transformation?
Answer:
Controlling stereochemistry during the functionalization of the rigid triterpenoid scaffold is a significant hurdle. The choice of reagents and reaction conditions is paramount in achieving the desired stereochemical outcome.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Steric hindrance | Use a sterically less demanding oxidizing agent (e.g., Dess-Martin periodinane, TPAP/NMO). | A bulky oxidant may favor approach from the less hindered face, potentially leading to the undesired epimer upon enolization and reprotonation. |
| Equilibration via enolization | Perform the oxidation under non-equilibrating (kinetic) conditions. Use a non-polar solvent and a mild base to trap the product. | This minimizes the risk of epimerization at the C2 position adjacent to the newly formed ketone. |
| Neighboring group participation | Protect nearby functional groups that might influence the reaction stereochemistry. | Hydroxyl or other functional groups in proximity can direct the approach of the reagent. |
DOT Script for A-Ring Functionalization Workflow
Technical Support Center: Dillenic acid A Sample Preparation for NMR Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dillenic acid A and preparing samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is NMR analysis important?
This compound is a triterpenoid compound, likely with an oleanane, lupane, or seco-A-ring oleanane skeleton, which has been isolated from plants of the Dillenia genus. NMR spectroscopy is a crucial analytical technique for confirming the structure of isolated natural products like this compound, assessing its purity, and studying its interactions with other molecules, which is vital for drug development and scientific research.
Q2: Which deuterated solvent should I use for this compound?
The choice of solvent is critical for obtaining a high-quality NMR spectrum. For triterpenoids similar to this compound, the following solvents are commonly used:
-
Deuterated chloroform (CDCl₃): Often a good starting point for many organic molecules.
-
Deuterated dimethyl sulfoxide (DMSO-d₆): A versatile solvent that can dissolve a wide range of compounds, including those with acidic functional groups.[1] It is a good option if solubility in CDCl₃ is poor.
-
Deuterated methanol (CD₃OD): Can be used for more polar triterpenoids.
It is recommended to first test the solubility of a small amount of your this compound sample in the non-deuterated versions of these solvents before using the more expensive deuterated counterparts.
Q3: How much this compound do I need for NMR analysis?
The amount of sample required depends on the type of NMR experiment you are performing:
| NMR Experiment | Recommended Sample Amount |
| ¹H NMR | 5-25 mg |
| ¹³C NMR | 50-100 mg |
| 2D NMR (COSY, HSQC, HMBC) | 50-100 mg |
Note: These are general guidelines. The exact amount may vary depending on the molecular weight of this compound, the strength of the NMR spectrometer, and the desired signal-to-noise ratio.
Troubleshooting Guide
Problem 1: My this compound sample won't dissolve in CDCl₃.
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Cause: this compound may have poor solubility in chloroform due to its polarity, which can be influenced by the presence of hydroxyl and carboxylic acid groups.
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Solution:
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Try a different solvent: Attempt to dissolve the sample in DMSO-d₆.[1] Triterpenoids with acidic protons are often more soluble in DMSO-d₆.
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Use a solvent mixture: A mixture of CDCl₃ and a few drops of CD₃OD can sometimes improve solubility.
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Gentle heating: Gently warming the sample in a warm water bath may aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Placing the sample vial in an ultrasonic bath for a few minutes can help break up solid particles and enhance dissolution.
-
Problem 2: The peaks in my ¹H NMR spectrum are broad.
-
Cause: Broad peaks can be caused by several factors:
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Sample aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals.
-
Paramagnetic impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
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Unfiltered sample: Solid particulates in the NMR tube will disrupt the magnetic field homogeneity.[2]
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High viscosity: A very concentrated sample can be viscous, resulting in broader lines.
-
-
Solution:
-
Dilute the sample: If you suspect aggregation, try preparing a more dilute sample.
-
Filter the sample: Always filter your sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any particulate matter.[2]
-
Check for paramagnetic impurities: If you suspect metal contamination from the isolation process (e.g., from metal chelating columns), consider passing your sample through a small plug of silica gel.
-
Problem 3: I am not seeing the carboxylic acid proton in my ¹H NMR spectrum.
-
Cause: The proton of a carboxylic acid is acidic and can exchange with residual water or deuterium in the solvent. This can lead to a very broad signal that is difficult to observe, or it may not be visible at all.
-
Solution:
-
Use a dry solvent: Ensure you are using a high-quality, dry deuterated solvent.
-
Add a drop of D₂O: If you are using a solvent like CDCl₃ or DMSO-d₆, adding a single drop of deuterium oxide (D₂O) and re-acquiring the spectrum will cause the acidic proton to exchange with deuterium, and the peak will disappear. This is a useful method to confirm the presence of an exchangeable proton.
-
Experimental Protocol: Preparation of this compound for NMR Analysis
This protocol provides a step-by-step guide for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample (5-100 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Small vial
-
Pasteur pipette and bulb
-
Glass wool
-
Vortex mixer (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve the sample: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer or an ultrasonic bath to aid dissolution.
-
Prepare the filter: Take a small piece of glass wool and pack it firmly into the bottom of a Pasteur pipette.
-
Filter the solution: Draw the sample solution into the Pasteur pipette and filter it directly into the clean NMR tube. This will remove any undissolved particles.
-
Check the volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap and label: Cap the NMR tube securely and label it clearly with the sample identification.
-
Clean the tube: Before inserting the tube into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound sample for NMR analysis.
Caption: Workflow for this compound NMR sample preparation.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Betulinic Acid and Dillenic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two naturally occurring triterpenoids: Dillenic acid A and betulinic acid. While both compounds are found in plant species of the Dillenia genus, a significant disparity exists in the volume of available research. Betulinic acid has been extensively studied for its therapeutic potential, with a wealth of data on its anticancer, anti-inflammatory, and antimicrobial properties. Conversely, specific biological data for this compound is scarce in publicly accessible literature.
This guide will primarily focus on the well-documented biological activities of betulinic acid, presenting quantitative data, detailed experimental protocols, and mechanistic insights. The limited information on this compound will be addressed to provide a complete picture based on the current scientific landscape.
I. Anticancer Activity
Betulinic acid has emerged as a promising anticancer agent, demonstrating selective cytotoxicity against a wide range of cancer cell lines while showing minimal toxicity to normal cells.[1] Its primary mechanism of anticancer action involves the induction of apoptosis through the mitochondrial pathway.[1][2]
Table 1: Anticancer Activity of Betulinic Acid (IC50 values)
| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference |
| H460 (paclitaxel-resistant) | Lung Carcinoma | 50 | [3] |
| Multidrug-Resistant Cell Lines | Various | Varies | [4] |
| MV4-11 | Leukemia | 2-5 | [5] |
| A549 | Lung | 2-5 | [5] |
| PC-3 | Prostate | 2-5 | [5] |
| MCF-7 | Breast | 2-5 | [5] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway for Betulinic Acid-Induced Apoptosis
Betulinic acid directly activates the mitochondrial pathway of apoptosis.[1][2] This process involves the production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c, Smac, Omi/HtrA2, and AIF from the mitochondria.[2] This cascade of events ultimately leads to the activation of caspases, which are the executioners of apoptosis.[2]
II. Anti-inflammatory Activity
Betulinic acid exhibits significant anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Its mechanisms of action include the inhibition of pro-inflammatory enzymes and cytokines.
Table 2: Anti-inflammatory Activity of Betulinic Acid
| Assay | Model | Effect | Reference |
| Carrageenan-induced paw edema | Rat | 45% reduction in edema (200 mg/kg) |
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
III. Antimicrobial Activity
Betulinic acid has shown inhibitory activity against a range of microbial species, including bacteria and fungi.
Table 3: Antimicrobial Activity of Betulinic Acid (MIC values)
| Microorganism | Type | MIC (µM) | Reference |
| Staphylococcus aureus | Bacterium | 561 | [6] |
| Staphylococcus epidermidis | Bacterium | 561 | [6] |
| Pseudomonas aeruginosa | Bacterium | >1122 | [6] |
| Escherichia coli | Bacterium | >1122 | [6] |
| Mycobacterium tuberculosis | Bacterium | 100 | [6] |
| Candida albicans | Fungus | 561 | [6] |
| Candida tropicalis | Fungus | 561 | [6] |
| Candida glabrata | Fungus | 561 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
IV. This compound: An Overview
As of the latest review of scientific literature, there is a notable absence of specific studies detailing the biological activities of this compound. While compounds with similar names, such as dillenic acids D and E, have been isolated from Dillenia papuana and have shown some antibacterial activity, no quantitative data for this compound in anticancer, anti-inflammatory, or broader antimicrobial assays is readily available. Further research is required to isolate and characterize this compound and to evaluate its potential therapeutic properties.
V. Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., betulinic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating acute anti-inflammatory activity.[7][8]
Protocol:
-
Animals: Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compound (e.g., betulinic acid) or standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., betulinic acid) and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Conclusion
Betulinic acid is a well-characterized triterpenoid with potent anticancer, anti-inflammatory, and antimicrobial activities. Its mechanisms of action are being increasingly understood, making it a strong candidate for further drug development. In contrast, this compound remains a largely unexplored molecule. Future research focused on the isolation and biological evaluation of this compound is necessary to determine its therapeutic potential and to draw any meaningful comparisons with the extensively studied betulinic acid.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Betulinic Acid Exerts Cytotoxic Activity Against Multidrug-Resistant Tumor Cells via Targeting Autocrine Motility Factor Receptor (AMFR) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling | Semantic Scholar [semanticscholar.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. youtube.com [youtube.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Dillenic Acid A vs. Ursolic Acid
In the landscape of natural product chemistry and drug discovery, pentacyclic triterpenoids have emerged as a promising class of compounds with potent anti-cancer properties. This guide provides a comparative overview of the cytotoxic effects of two such compounds: Dillenic acid A and the well-studied ursolic acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of their potential as therapeutic agents.
While extensive data is available for ursolic acid, detailing its cytotoxic activity against a wide array of cancer cell lines, a comprehensive search of scientific literature revealed a significant lack of specific cytotoxic data for this compound. Research on the genus Dillenia indicates the presence of various bioactive compounds with cytotoxic effects; however, specific IC50 values and mechanistic studies for this compound remain to be elucidated.
Ursolic Acid: A Profile in Cytotoxicity
Ursolic acid is a ubiquitous pentacyclic triterpenoid found in numerous medicinal and edible plants. Its anti-cancer properties have been extensively documented, demonstrating its ability to inhibit proliferation and induce apoptosis in a variety of cancer cells.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of ursolic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of ursolic acid against several human cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| M4Beu | Melanoma | Not explicitly stated, but significant antiproliferative effect observed. | |
| PC-3 | Prostate Cancer | Cytotoxicity observed at concentrations of 5-80 µM. | |
| DU145 | Prostate Cancer | Cytotoxicity observed at concentrations of 5-80 µM. | |
| LNCaP | Prostate Cancer | Less cytotoxic compared to PC-3 and DU145. | |
| 518A2 | Melanoma | 2.5 - 6.4 (for a potent derivative) | |
| A2780 | Ovarian Cancer | 2.5 - 6.4 (for a potent derivative) | |
| A549 | Lung Cancer | 2.5 - 6.4 (for a potent derivative) | |
| FaDu | Head and Neck Cancer | 2.5 - 6.4 (for a potent derivative) | |
| HT29 | Colon Cancer | 2.5 - 6.4 (for a potent derivative) | |
| MCF-7 | Breast Cancer | 2.5 - 6.4 (for a potent derivative) | |
| SUM149PT | Breast Cancer | IC50 of 4-6 µM for a novel derivative. | |
| HCC1937 | Breast Cancer | IC50 of 4-6 µM for a novel derivative. |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Ursolic acid (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and ursolic acid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Ursolic Acid-Induced Apoptosis
Ursolic acid primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: Ursolic acid induces apoptosis via the mitochondrial pathway.
This compound: An Unexplored Frontier
Despite the known cytotoxic activities of extracts from plants of the Dillenia genus, specific data on the cytotoxicity of isolated this compound is not available in the current scientific literature. Studies on Dillenia indica and other species have identified other cytotoxic compounds, such as betulinic acid, which suggests that Dillenia species are a promising source for novel anti-cancer agents. However, to establish a direct comparison with ursolic acid, further research is imperative to isolate this compound and evaluate its cytotoxic effects against a panel of cancer cell lines.
Experimental Workflow for Future Studies
To bridge the existing knowledge gap, a systematic investigation into the cytotoxic properties of this compound is proposed. The following workflow outlines the necessary experimental steps.
Caption: Proposed experimental workflow for evaluating this compound cytotoxicity.
Conclusion
This guide highlights the well-established cytotoxic profile of ursolic acid against various cancer cell lines, supported by clear experimental protocols and an understanding of its apoptotic signaling pathway. In stark contrast, this compound remains a largely unexplored compound in the context of cancer cytotoxicity. The provided experimental workflow serves as a roadmap for future research to unlock the potential of this compound as a novel anti-cancer agent and to enable a direct and meaningful comparison with established compounds like ursolic acid. Further investigation into the Dillenia genus is warranted to isolate and characterize novel bioactive molecules for drug discovery.
Unveiling the Bioactivity of Dillenia indica: A Comparative Analysis of Betulinic Acid
A comprehensive guide for researchers and drug development professionals on the bioassay results of compounds derived from Dillenia indica, with a focus on the well-documented therapeutic potential of Betulinic Acid.
While the specific bioactivity of Dillenic acid A remains largely uncharacterized in publicly available literature, its source, the medicinal plant Dillenia indica (commonly known as elephant apple), is a rich reservoir of bioactive compounds. Extensive research has been devoted to validating the therapeutic properties of extracts from this plant and its isolated constituents. Among these, the pentacyclic triterpenoid Betulinic Acid stands out as a major component with significant pharmacological activities, including potent anticancer, antioxidant, and anti-inflammatory effects.[1][2]
This guide provides a comparative overview of the bioassay results for Dillenia indica extracts and its prominent bioactive constituent, Betulinic Acid, offering a valuable resource for researchers exploring natural products for drug discovery.
Comparative Bioactivity Data
The following tables summarize the quantitative results from various bioassays performed on Dillenia indica extracts and purified Betulinic Acid. These results highlight the significant cytotoxic, antioxidant, and enzyme inhibitory activities of these natural products.
Table 1: Anticancer Activity (IC50 values)
| Extract/Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Dillenia indica Stem Extract | HCT-116 (Colon Carcinoma) | SRB | 9.8 | [3] |
| Dillenia indica Stem Extract | HEPG2 (Liver Carcinoma) | SRB | 20.1 | [3] |
| Dillenia indica Fruit Methanolic Extract | U937 (Leukemic) | MTT | 328.80 ± 14.77 | [4] |
| Dillenia indica Fruit Methanolic Extract | HL60 (Leukemic) | MTT | 297.69 ± 7.29 | [4] |
| Dillenia indica Fruit Methanolic Extract | K562 (Leukemic) | MTT | 275.40 ± 8.49 | [4] |
| Dillenia indica Fruit Ethyl Acetate Fraction | U937 (Leukemic) | MTT | 240.0 ± 4.36 | [4] |
| Dillenia indica Fruit Ethyl Acetate Fraction | HL60 (Leukemic) | MTT | 211.80 ± 5.30 | [4] |
| Dillenia indica Fruit Ethyl Acetate Fraction | K562 (Leukemic) | MTT | 241.96 ± 8.04 | [4] |
| Betulinic Acid | U937 (Leukemic) | MTT | 13.73 ± 0.89 | [1][4] |
| Betulinic Acid | HL60 (Leukemic) | MTT | 12.84 ± 1.23 | [1][4] |
| Betulinic Acid | K562 (Leukemic) | MTT | 15.27 ± 1.16 | [1][4] |
| Dillenia indica Water Extract | SAS (Oral Squamous Cell Carcinoma) | MTT | 14 | [2] |
| Dillenia indica Methanol Extract | SAS (Oral Squamous Cell Carcinoma) | MTT | 12 | [2] |
Table 2: Antioxidant and Enzyme Inhibitory Activity
| Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| Dillenia indica Fruit Extract | DPPH Radical Scavenging | 30.38 | [3] |
| Dillenia indica Leaves Methanolic Extract | DPPH Radical Scavenging | 100.53 | [4] |
| Dillenia indica Bark Extract-mediated CuNPs | DPPH Radical Scavenging | 37.2 | [5] |
| Dillenia indica Fruit Methanol Extract Ethyl Acetate Fraction | α-Glucosidase Inhibition | 262.76 | [6] |
| Masilinic Acid (from D. indica) | α-Glucosidase Inhibition | 272.634 | [6] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Dillenia indica extract or Betulinic Acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test sample at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
α-Glucosidase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of the α-glucosidase enzyme.
Principle: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release the yellow-colored p-nitrophenol.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of pNPG in the same buffer.
-
Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of the test compound at various concentrations with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.
-
Initiation of Reaction: Add 50 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of a stop solution, such as 0.2 M sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Mechanisms of Action
Betulinic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the intrinsic or mitochondrial pathway. Furthermore, its activity has been linked to the modulation of key cellular signaling pathways involved in cell survival and proliferation.
Betulinic Acid-Induced Apoptosis Pathway
The following diagram illustrates the key steps in the mitochondrial pathway of apoptosis induced by Betulinic Acid.
Caption: Betulinic Acid induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening natural products for anticancer activity using cell-based assays is depicted below.
Caption: General workflow for in vitro anticancer screening.
Betulinic Acid's Influence on the PI3K/Akt/mTOR Signaling Pathway
Betulinic acid has been reported to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Cell Death by Betulinic Acid through Induction of Apoptosis and Inhibition of Autophagic Flux in Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactive Compounds from Dillenia: Betulinic Acid and Koetjapic Acid
Initial Note: The requested analysis for "Dillenic acid A" did not yield specific findings in the current scientific literature. Consequently, this guide focuses on two well-researched, bioactive triterpenoids isolated from plants of the Dillenia genus: Betulinic Acid (BA) and Koetjapic Acid (KA) . These compounds have demonstrated significant therapeutic potential, particularly in oncology, and serve as excellent representatives for the study of the mechanism of action of phytochemicals from this genus.
This guide provides a comparative overview of the anti-cancer mechanisms of Betulinic Acid and Koetjapic Acid, supported by experimental data, detailed protocols, and visual representations of the signaling pathways involved.
Comparative Analysis of Anti-Cancer Mechanisms
Betulinic acid and Koetjapic acid, both pentacyclic triterpenoids, exhibit cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway.[1][2] While both compounds converge on this central mechanism, the specifics of their interactions with cellular machinery and their efficacy can vary.
Betulinic Acid (BA) is a naturally occurring pentacyclic triterpenoid known for its selective cytotoxicity against cancer cells, while showing minimal effects on normal cells.[3] Its primary anti-cancer activity is attributed to its ability to directly trigger the mitochondrial pathway of apoptosis.[1] This process involves increasing the permeability of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac into the cytoplasm.[4] These events subsequently activate the caspase cascade, ultimately leading to cell death. Notably, Betulinic acid can act synergistically with other anti-cancer agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), to enhance their tumor-killing effects.[4]
Koetjapic Acid (KA) , another triterpenoid, also demonstrates potent anti-cancer properties by inducing apoptosis.[2] Studies have shown that KA's mechanism involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2] It has been observed to activate key executioner caspases, including caspase-3/7, -8, and -9.[2] The activation of caspase-8 suggests an involvement of the extrinsic pathway, which is initiated by the binding of death ligands to cell surface receptors. Like Betulinic acid, Koetjapic acid leads to mitochondrial membrane disruption, nuclear condensation, and DNA fragmentation, which are hallmarks of apoptosis.[2][5] Furthermore, KA has been reported to inhibit cancer cell migration and invasion.[2]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Betulinic Acid and Koetjapic Acid in various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Betulinic Acid | CL-1 | Canine Cancer | 23.50 µM | [6] |
| CLBL-1 | Canine Cancer | 18.2 µM | [6] | |
| D-17 | Canine Cancer | 18.59 µM | [6] | |
| MCF-7 | Human Breast Cancer | 8.32 µM - 30.7 µM | [7] | |
| Koetjapic Acid | HCT 116 | Human Colon Carcinoma | 18.88 µg/ml | [2] |
| HCT 116 | Human Colon Carcinoma | 19 ± 0.7 µM | [8] | |
| MDA-MB-231 | Human Breast Cancer | 36 ± 1.2 µM | [8] | |
| Hep G2 | Human Liver Cancer | 56 ± 1.2 µM | [8] | |
| MCF-7 | Human Breast Cancer | 68 µg/mL | [2] | |
| HUVEC | Human Endothelial Cells | 40.97 µg/ml | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to elucidate the mechanisms of action of Betulinic Acid and Koetjapic Acid.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Betulinic Acid or Koetjapic Acid) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with the test compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Akt, NF-κB).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control, such as β-actin or GAPDH.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by Betulinic Acid and Koetjapic Acid.
Caption: Betulinic Acid induced mitochondrial apoptosis pathway.
Caption: Koetjapic Acid induced apoptosis via extrinsic and intrinsic pathways.
References
- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koetjapic acid: unveiling its potential as a saviour in the realm of biological and medicinal properties, with a focus on anticancer mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Betulinic Acid for Cancer Treatment and Prevention | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of HPLC and LC-MS Methods for the Quantification of Dillenic Acid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Dillenic acid A. Due to the limited availability of direct comparative studies on this compound, this guide utilizes gallic acid, a structurally related and well-studied phenolic acid, as a surrogate to present representative experimental data and protocols.
The objective of this guide is to offer a clear, data-driven comparison to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and analytical throughput.
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for the quantification of gallic acid using HPLC-DAD and LC-MS/MS. These values provide a benchmark for what can be expected when developing and validating methods for similar phenolic acids like this compound.
Table 1: HPLC-DAD Method Validation Data for Gallic Acid
| Validation Parameter | Typical Performance | Source(s) |
| Linearity Range | 5.0 - 60.0 µg/mL | [1] |
| Correlation Coefficient (R²) | ≥ 0.997 | [1] |
| Accuracy (Recovery) | 98.5% - 101.2% | Not explicitly found in searches |
| Precision (RSD%) | < 2% | [2] |
| Limit of Detection (LOD) | 0.65 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 2.5 µg/mL | [2] |
Table 2: LC-MS/MS Method Validation Data for Gallic Acid
| Validation Parameter | Typical Performance | Source(s) |
| Linearity Range | 0.01 - 20 µg/mL | [3] |
| Correlation Coefficient (R²) | ≥ 0.99 | [3] |
| Accuracy (Recovery) | 85% - 115% | |
| Precision (RSD%) | < 15% | |
| Limit of Detection (LOD) | 1 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 3 ng/mL | [4] |
Experimental Protocols
Below are detailed methodologies for the analysis of phenolic acids using HPLC-DAD and LC-MS/MS. These protocols are based on established methods for similar analytes and can be adapted for the analysis of this compound.
HPLC-DAD Method
1. Sample Preparation:
-
Extract the plant material or sample matrix containing this compound with a suitable solvent, such as a methanol/water mixture.[5]
-
The extract may be subjected to hydrolysis to release bound phenolic acids.
-
Centrifuge the extract to remove particulate matter and filter the supernatant through a 0.45 µm syringe filter before injection.[3]
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent with a diode array detector.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 20 µL.[8]
-
Detection: Diode array detector set at a wavelength appropriate for this compound (e.g., 254 nm for gallic and ellagic acids).[7]
3. Quantification:
-
A calibration curve is constructed by injecting standard solutions of this compound at various concentrations.
-
The peak area of this compound in the sample is used to calculate its concentration based on the calibration curve.
LC-MS/MS Method
1. Sample Preparation:
-
Sample preparation is similar to the HPLC method, involving extraction and filtration.[3]
-
A protein precipitation step may be necessary for biological matrices.[9]
2. Chromatographic Conditions:
-
LC System: An Agilent 1200 Series HPLC system or equivalent.[10]
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm x 100 mm, 1.8 µm particle size).[10]
-
Mobile Phase: A gradient elution with solvents such as A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).[10]
-
Flow Rate: 250 µL/min.[10]
-
Column Temperature: 20 °C.[10]
-
Injection Volume: 3 µL.[10]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., 3200 QTRAP) with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: ESI in negative ion mode is common for phenolic acids.[10]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Source Parameters:
4. Quantification:
-
Quantification is performed using a calibration curve prepared with this compound standards. An internal standard may be used to improve accuracy and precision.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[11] This is particularly important when switching from an established HPLC method to a more sensitive LC-MS/MS method, or when comparing data across different laboratories.
Caption: Cross-validation workflow for HPLC and LC-MS methods.
This diagram illustrates the key stages of a cross-validation study. The process begins with defining the acceptance criteria for agreement between the two methods and selecting a set of representative samples. These samples are then analyzed using both the validated HPLC and LC-MS methods. The resulting quantitative data are then compared and statistically evaluated to determine if the methods produce equivalent results within the predefined acceptance limits, thereby establishing their interchangeability.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development And Validation Of A Lc–Ms/Ms Assay For Quantification Of C" by Abdul Naveed Shaik, Deborah A. Altomare et al. [stars.library.ucf.edu]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. 2.3.3. Analysis of Phenolic Acids and Flavonoids by HPLC [bio-protocol.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. LC-ESI-MS/MS Analysis of Phenolic Acids [bio-protocol.org]
- 11. youtube.com [youtube.com]
In Vivo Efficacy of Dillenic Acid A: A Comparative Analysis with Known Drugs
A comprehensive review of the available scientific literature reveals a notable gap in research concerning the specific in vivo efficacy of isolated Dillenic acid A. While this compound is a known constituent of the medicinal plant Dillenia indica, studies have predominantly focused on the therapeutic properties of the plant's crude extracts rather than its individual phytochemicals. Consequently, a direct quantitative comparison of this compound with established drugs is not feasible based on current publicly available data.
This guide, therefore, presents a detailed comparison of the in vivo anti-inflammatory and analgesic efficacy of Dillenia indica extracts against well-established pharmaceuticals, providing a valuable point of reference for researchers in the field of natural product drug discovery. The data presented herein is collated from various preclinical studies and is intended to serve as a foundation for future research into the specific contributions of constituents like this compound.
Quantitative Comparison of Dillenia indica Extracts with Standard Drugs
The following tables summarize the in vivo anti-inflammatory and analgesic effects of Dillenia indica extracts in comparison to standard drugs such as indomethacin and diclofenac.
Table 1: Anti-Inflammatory Activity of Dillenia indica Leaf Extract in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) at 3 hours |
| Control | - | 0 |
| Dillenia indica Methanolic Extract | 200 | Significant Inhibition |
| Dillenia indica Methanolic Extract | 400 | Significant Inhibition |
| Indomethacin | 10 | Significant Inhibition |
Note: Specific percentage of inhibition was not consistently reported across all studies, but significant anti-inflammatory activity was observed.
Table 2: Analgesic Activity of Dillenia indica Bark Extract in Acetic Acid-Induced Writhing in Mice
| Treatment | Dose (mg/kg) | Inhibition of Writhing (%) |
| Control | - | 0 |
| Dillenia indica Ethyl Acetate Extract | 100 | Significant Inhibition |
| Dillenia indica Ethyl Acetate Extract | 300 | Significant Inhibition |
| Diclofenac | 10 | Significant Inhibition |
Note: The term "Significant Inhibition" is used where studies reported a statistically significant effect without providing a precise percentage.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in the evaluation of Dillenia indica extracts.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
-
Animals: Wistar albino rats of either sex (150-200g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 ml of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw.
-
Treatment: The control group receives the vehicle (e.g., normal saline). The standard group receives a reference drug, typically Indomethacin (10 mg/kg, p.o.). The test groups receive different doses of the Dillenia indica extract orally.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Acetic Acid-Induced Writhing in Mice
This model is employed to evaluate peripheral analgesic activity.
-
Animals: Swiss albino mice of either sex (20-25g) are used.
-
Grouping: Animals are fasted overnight and divided into control, standard, and test groups.
-
Treatment: The control group receives the vehicle. The standard group is administered a reference analgesic, such as Diclofenac (10 mg/kg, i.p.). The test groups are treated with various doses of the Dillenia indica extract.
-
Induction of Writhing: After a set period (e.g., 30 minutes post-treatment), 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhing responses (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Visualizing the Experimental Workflow and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a proposed signaling pathway for the anti-inflammatory action of Dillenia indica constituents.
Caption: Experimental workflow for in vivo anti-inflammatory and analgesic screening.
Caption: Proposed anti-inflammatory signaling pathway for Dillenia indica constituents.
Structure-Activity Relationship of Dillenic Acid A Analogs: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, the exploration of novel natural product scaffolds as a source for new therapeutic agents is a continuous endeavor. Dillenic acid A, a natural compound, presents a potential starting point for such investigations. However, a comprehensive review of the scientific literature reveals a significant gap in the knowledge surrounding the structure-activity relationships (SAR) of its analogs.
To facilitate future research in this promising area, this guide outlines the necessary experimental framework and data presentation that would be required to establish a robust SAR profile for this compound derivatives.
Key Data for Establishing Structure-Activity Relationships
A systematic SAR study of this compound analogs would necessitate the generation and comparison of quantitative data. This data should be presented in a clear and structured format to allow for easy interpretation. An example of how such data could be organized is provided below.
Table 1: Hypothetical Comparative Data for this compound Analogs
| Compound ID | Modification on R1 | Modification on R2 | IC50 (µM) vs. Target X | EC50 (µM) vs. Cell Line Y | Cytotoxicity (CC50 in µM) |
| This compound | -H | -COOH | Data | Data | Data |
| Analog 1 | -CH3 | -COOH | Data | Data | Data |
| Analog 2 | -OH | -COOH | Data | Data | Data |
| Analog 3 | -H | -COOCH3 | Data | Data | Data |
| Analog 4 | -H | -CONH2 | Data | Data | Data |
Essential Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of SAR studies. Future publications on this compound analogs should include comprehensive descriptions of the following key experiments:
General Synthesis Protocol for this compound Analogs
A detailed, step-by-step procedure for the chemical modification of the this compound scaffold would be required. This would include information on starting materials, reagents, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, HPLC). Characterization data for each new analog (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR) would also be essential.
In Vitro Target-Based Assay
-
Objective: To determine the inhibitory activity of this compound analogs against a specific molecular target (e.g., an enzyme or receptor).
-
Procedure:
-
Cloning, expression, and purification of the target protein.
-
Incubation of the purified target with its substrate and varying concentrations of the test compounds.
-
Detection of the product formation or substrate depletion using a suitable method (e.g., fluorescence, absorbance, luminescence).
-
Calculation of the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
-
Cell-Based Assay
-
Objective: To evaluate the biological effect of this compound analogs in a cellular context.
-
Procedure:
-
Culturing of a relevant cell line.
-
Treatment of the cells with a range of concentrations of the test compounds.
-
Incubation for a specified period.
-
Measurement of a specific cellular response (e.g., cell viability, proliferation, reporter gene expression, biomarker levels).
-
Determination of the half-maximal effective concentration (EC50) values.
-
Cytotoxicity Assay
-
Objective: To assess the general toxicity of the compounds to cells.
-
Procedure:
-
Seeding of cells in a multi-well plate.
-
Exposure of the cells to serial dilutions of the test compounds.
-
Incubation for a defined time (e.g., 24, 48, or 72 hours).
-
Quantification of cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric assay.
-
Calculation of the half-maximal cytotoxic concentration (CC50) values.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are invaluable tools for communicating complex processes. In future SAR studies of this compound, Graphviz could be used to create clear visualizations of experimental workflows and hypothetical signaling pathways.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Caption: A hypothetical signaling pathway that could be modulated by this compound analogs.
The scientific community awaits the first detailed investigations into the structure-activity relationships of this compound analogs. Such studies have the potential to unlock new therapeutic avenues and provide a deeper understanding of the biological activities of this natural product scaffold.
A Head-to-Head Comparison of Triterpenoids in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of several prominent pentacyclic triterpenoids: Dillenic acid A, Betulinic acid, Oleanolic acid, Ursolic acid, and Asiatic acid. While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages data on Betulinic acid, a major bioactive triterpenoid found in Dillenia species, as a key comparative compound. This allows for a robust evaluation of its performance against other well-characterized triterpenoids in the fields of oncology and inflammation.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of the selected triterpenoids, presenting key quantitative data for easy comparison.
Table 1: In Vitro Anticancer Activity (IC50 values in µM)
| Triterpenoid | Cell Line | IC50 (µM) | Reference |
| Betulinic acid | BGC-823 (Gastric Cancer) | 46.26 ± 3.75 | [1] |
| HCT-116 (Colon Cancer) | >30 | [1] | |
| HepG2 (Liver Cancer) | 37.71 (as part of extract) | [2] | |
| Oleanolic acid | Multiple Cell Lines | Varies | [3] |
| Ursolic acid | HCT116 (Colon Cancer) | 37.2 (24h), 28.0 (48h) | [4] |
| HCT-8 (Colon Cancer) | 25.2 (24h), 19.4 (48h) | [4] | |
| T47D (Breast Cancer) | 231 µg/mL | [3] | |
| MCF-7 (Breast Cancer) | 221 µg/mL | [3] | |
| MDA-MB-231 (Breast Cancer) | 239 µg/mL | [3] | |
| A431 (Skin Carcinoma) | 6.8 (24h), 5.2 (48h) | [5] | |
| SK-MEL-24 (Melanoma) | 25 | [6] | |
| Asiatic acid | SKOV3 (Ovarian Cancer) | ~40 µg/mL (~81.8 µM) | [7] |
| OVCAR-3 (Ovarian Cancer) | ~40 µg/mL (~81.8 µM) | [7] | |
| Doxorubicin-resistant MCF-7 | <160 | [8] |
Note: Direct IC50 values for this compound are not available in the reviewed literature. Betulinic acid is presented as a major bioactive triterpenoid from Dillenia species.[9][10]
Table 2: In Vivo Anti-inflammatory Activity
| Triterpenoid | Model | Dosage | Inhibition of Edema (%) | Reference |
| Betulinic acid | Carrageenan-induced paw edema (rat) | 50 mg/kg | 47.36 ± 2.23 (at 4h) | [4] |
| Ursolic acid | Metabolic stress-induced monocyte chemotaxis | IC50 = 0.1 µM | Not Applicable | [11] |
| Oleanolic acid | Metabolic stress-induced monocyte chemotaxis | IC50 = 1.9 µM | Not Applicable | [11] |
Note: This table highlights in vivo anti-inflammatory effects. Direct comparative percentage inhibition data under the same experimental conditions is often not available across different studies.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test triterpenoid (e.g., 0, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., Betulinic acid at 50 mg/kg) is administered orally or intraperitoneally to the rats. A control group receives the vehicle only.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Mandatory Visualizations
Signaling Pathways in Triterpenoid Action
The anticancer and anti-inflammatory effects of many triterpenoids are mediated through the modulation of key signaling pathways. Below are diagrams of the NF-κB and PI3K/Akt/mTOR pathways, which are frequently implicated in the action of these compounds.
Caption: Triterpenoids inhibit the NF-κB signaling pathway.
Caption: Triterpenoids modulate the PI3K/Akt/mTOR signaling pathway.
Conclusion
This comparative guide highlights the potent anticancer and anti-inflammatory properties of several key triterpenoids. While data on this compound remains elusive, the significant bioactivity of Betulinic acid, a major constituent of Dillenia species, positions it as a strong candidate for further investigation. The presented data indicates that Ursolic acid and Asiatic acid also demonstrate robust cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action for these triterpenoids often involve the modulation of critical cellular signaling pathways such as NF-κB and PI3K/Akt/mTOR, making them attractive molecules for the development of novel therapeutics in oncology and inflammatory diseases. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising natural compounds.
References
- 1. - [ebi.ac.uk]
- 2. Diphenic acid | C14H10O4 | CID 10210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phytochemical and anti-inflammatory studies of Dillenia suffruticosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review update on Dillenia indica, its morphology, phytochemistry and pharmacological activity with reference to its anticancer activity - MOJ Bioequivalence & Bioavailability - MedCrave Publishing [medcrave.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Cytotoxic Effects of the Extracts and Bioactive Triterpenoids from Dillenia indica against Oral Squamous Cell Carcinoma: A Scientific Interpretation and Validation of Indigenous Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phytochemical and anti‐inflammatory studies of <scp><i>Dillenia suffruticosa</i></scp> leaves [ouci.dntb.gov.ua]
- 11. Ellagic acid - Wikipedia [en.wikipedia.org]
Validating the Target of Dillenic Acid A in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of compounds derived from Dillenia species, with a focus on Betulinic Acid, against other therapeutic alternatives targeting key signaling pathways in cancer. The information presented is supported by experimental data to aid in the validation of these natural compounds as potential anti-cancer agents.
Introduction
Extracts from plants of the Dillenia genus have demonstrated cytotoxic effects against various cancer cell lines. A key bioactive component identified in these extracts is the pentacyclic triterpenoid, Betulinic Acid (BA). While the specific compound "Dillenic acid A" is not extensively characterized in publicly available literature, the known bioactive constituents of Dillenia species, such as Betulinic Acid, have been shown to modulate several critical signaling pathways implicated in cancer progression. This guide will focus on the validated targets of Betulinic Acid within the Akt/mTOR, NF-κB, and JAK/STAT pathways and compare its efficacy with other known inhibitors of these pathways.
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Betulinic Acid and other representative inhibitors targeting the Akt/mTOR, NF-κB, and JAK/STAT pathways across various cancer cell lines. This data provides a quantitative comparison of their cytotoxic and pathway-specific inhibitory activities.
Table 1: IC50 Values of Betulinic Acid in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| CL-1 | Canine Lymphoma | 23.50 | [1] |
| CLBL-1 | Canine Lymphoma | 18.2 | [1] |
| D-17 | Canine Osteosarcoma | 18.59 | [1] |
| 257P | Human Gastric Carcinoma | 10.97 - 18.74 | [2] |
| 257RNOV | Human Gastric Carcinoma (drug-resistant) | 4.29 - 11.66 | [2] |
| 257RDB | Human Gastric Carcinoma (drug-resistant) | 2.01 - 6.16 | [2] |
| 181P | Human Pancreatic Carcinoma | 3.13 - 7.96 | [2] |
| 181RDB | Human Pancreatic Carcinoma (drug-resistant) | 3.13 - 7.96 | [2] |
| 181RN | Human Pancreatic Carcinoma (drug-resistant) | 3.13 - 7.96 | [2] |
| A375 | Human Malignant Melanoma | 2.21 - 15.94 | [3] |
| SK-MEL28 | Human Malignant Melanoma | 2.21 - 15.94 | [3] |
| FM55M2 | Human Malignant Melanoma | 2.21 - 15.94 | [3] |
| FM55P | Human Malignant Melanoma | 2.21 - 15.94 | [3] |
| MV4-11 | Human Leukemia | 2 - 5 | [4] |
| A549 | Human Lung Carcinoma | 2 - 5 | [4] |
| PC-3 | Human Prostate Cancer | 2 - 5 | [4] |
| MCF-7 | Human Breast Cancer | 2 - 5 | [4] |
Table 2: Comparative IC50 Values of Pathway-Specific Inhibitors
| Pathway | Inhibitor | Cancer Cell Line(s) | IC50 | Reference | | :--- | :--- | :--- | :--- | | Akt/mTOR | AZD8055 | Various cancer cell lines | 20 - 50 nM |[5] | | | OSI-027 | Various cancer cell lines | 0.4 - 4.5 µM |[5] | | | AZD2014 | MCF7 (in vitro pS6) | 0.2 µM |[5] | | | PKI-587 | MDA-361, PC3-mm2 | 3 - 9 nM |[] | | | NVP-BEZ235 | - | mTOR: 20.7 nM, PI3Kα: 4 nM |[] | | | Everolimus | Triple-negative breast cancer (sensitive lines) | < 8 nM |[7] | | NF-κB | QNZ (EVP4593) | HNSCC cell lines | low µM range |[8] | | | MLN4924 | HNSCC cell lines | low µM range |[8] | | | TPCA-1 | HNSCC cell lines | low µM range |[8] | | | BAY 11-7082 | - | - |[9] | | | IMD-0354 | - | - |[9] | | JAK/STAT | AZD1480 | Ovarian carcinoma cells | - |[10] | | | SB431542 | - | ALK5: 94 nM |[11] | | | LDN-193189 | C2C12 cells | ALK2: 5 nM, ALK3: 30 nM |[11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by Betulinic Acid and the general workflows for the experimental validation of its activity.
Caption: Signaling pathways modulated by Betulinic Acid in cancer cells.
Caption: General experimental workflow for validating compound activity.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Betulinic Acid and/or alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the levels of specific phosphorylated proteins in the signaling pathways of interest.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-STAT3, anti-total-Akt, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This protocol provides a general framework for measuring the activity of specific kinases (e.g., IKK, JAK2, Akt) in the presence of an inhibitor.
Materials:
-
Recombinant active kinase (e.g., IKKβ, JAK2, Akt1)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (including [γ-32P]ATP for radiometric assays or using non-radioactive kits)
-
Test compound (Betulinic Acid or alternative inhibitor)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based assays, or reagents for luminescence-based assays)
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase assay buffer.
-
Add serial dilutions of the test compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., filter binding for radiometric assays, ELISA, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The experimental data compiled in this guide suggests that Betulinic Acid, a key bioactive compound from Dillenia species, exhibits significant anti-cancer activity across a range of cancer cell lines. Its mechanism of action involves the modulation of multiple critical signaling pathways, including Akt/mTOR, NF-κB, and JAK/STAT. While direct, head-to-head comparative data with specific inhibitors is varied, the IC50 values for Betulinic Acid are within a pharmacologically relevant range, often comparable to or, in some cases, more potent than other natural compounds. The provided experimental protocols offer a framework for researchers to further validate the targets of this compound and other related compounds, and to rigorously compare their efficacy against established and emerging cancer therapies. Further investigation into the specific molecular interactions and in vivo efficacy is warranted to fully elucidate the therapeutic potential of these natural products.
References
- 1. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Prudent Disposal of Dillenic Acid A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Dillenic acid A is critical for ensuring a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled and disposed of with the assumption that it is hazardous. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals, emphasizing caution and adherence to general laboratory chemical waste guidelines.
I. Pre-Disposal Safety and Hazard Assessment
Given the lack of specific hazard information for this compound, it is imperative to treat it as a substance with unknown toxicity and potential environmental hazards. Before initiating any disposal procedures, the following personal protective equipment (PPE) should be employed:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
The following protocol is based on standard practices for the disposal of unknown or non-characterized chemical waste.
-
Waste Identification and Labeling:
-
Designate a specific, compatible waste container for this compound. The container should be made of a material that will not react with the acid (e.g., a high-density polyethylene (HDPE) carboy).
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the molecular formula if known. Note any solvents or other chemicals mixed with the this compound waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
-
Store the designated this compound waste container in a secondary containment bin within a designated satellite accumulation area (SAA), typically inside a ventilated cabinet.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the labeled container, avoiding splashes or spills.
-
Ensure the container is securely closed after each addition of waste.
-
-
Request for Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Provide the EHS office with all available information about this compound, including its source and any known properties.
-
III. Quantitative Data Summary
As no specific quantitative data regarding the disposal of this compound is available, the following table provides general guidelines for laboratory chemical waste.
| Parameter | General Guideline |
| pH of Aqueous Waste | Generally, aqueous waste should be neutralized to a pH between 6.0 and 9.0 before collection, if safe to do so. However, for an unknown acid, neutralization is not recommended. |
| Container Size | Dependent on the volume of waste generated. Containers should not be overfilled (leave at least 10% headspace). |
| Storage Time in SAA | Varies by jurisdiction and institutional policy, but typically should not exceed one year. |
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is depicted in the following diagram. This decision-making process prioritizes safety and regulatory compliance in the absence of specific hazard data.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound in the absence of specific handling information. By treating the compound as hazardous and following established protocols for unknown chemical waste, laboratories can maintain a high standard of safety and environmental responsibility.
Navigating the Unknown: A Safety Protocol for Handling Dillenic acid A
Date of Issue: October 30, 2025
Disclaimer: As of the date of this document, specific safety and toxicological data for Dillenic acid A is not publicly available. Therefore, this compound must be handled as a substance with unknown potential hazards. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a research and development setting. A thorough risk assessment should be conducted by the user before commencing any work.
Immediate Safety and Hazard Assessment
Given the lack of specific data for this compound, it is crucial to treat it as potentially hazardous. Assume the compound may be toxic, irritant, and/or environmentally harmful until proven otherwise. All personnel handling the substance must be trained on the procedures for managing chemicals with unknown hazards.
Key Precautionary Steps:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Restricted Access: Only authorized and trained personnel should have access to the designated area and the chemical.
-
Emergency Procedures: Ensure that an emergency plan is in place for spills, accidental exposure, and other incidents. All personnel should be familiar with the location and use of safety showers, eyewash stations, and spill kits.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and potential aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a barrier against direct skin contact.[1] Gloves should be inspected before use and disposed of after handling or if contaminated. |
| Body Protection | A lab coat (flame-resistant if the compound's flammability is unknown) and closed-toe shoes | Protects skin and clothing from spills. |
| Respiratory Protection | Use within a certified chemical fume hood. If procedures may generate aerosols or dust outside of a fume hood, a NIOSH-certified respirator may be necessary. | Minimizes the risk of inhaling potentially toxic fumes, aerosols, or dust.[2] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, review this safety protocol and the general Chemical Hygiene Plan of your institution.[3]
-
Ensure the designated work area (fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and materials before introducing this compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and preparing solutions, within a certified chemical fume hood to control potential vapors or dust.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Keep all containers of this compound clearly labeled and sealed when not in use.
-
-
Storage:
-
Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a leak.[1]
-
The storage location should be clearly marked with the identity of the substance and a warning about its unknown hazards.
-
Disposal Plan
As a chemical with unknown hazards, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Use a container that is compatible with the chemical and is in good condition with a secure lid.
-
Keep the waste container closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of a novel chemical like this compound.
Caption: Workflow for Safe Handling of this compound.
Note on Experimental Protocols: Due to the absence of published research on "this compound," specific experimental protocols cannot be provided. Researchers must develop their own protocols based on the chemical properties of analogous compounds, incorporating the safety and handling procedures outlined in this document. Always start with small-scale experiments to assess the compound's behavior before scaling up.
References
- 1. twu.edu [twu.edu]
- 2. download.basf.com [download.basf.com]
- 3. thesafetygeek.com [thesafetygeek.com]
- 4. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
